Product packaging for Benzyl-PEG2-amine(Cat. No.:)

Benzyl-PEG2-amine

Cat. No.: B606028
M. Wt: 195.26 g/mol
InChI Key: SQXOAFKQZRVRTF-UHFFFAOYSA-N
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Description

Benzyl-PEG2-amine is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B606028 Benzyl-PEG2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXOAFKQZRVRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl-PEG2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-amine, systematically named 2-(2-(benzyloxy)ethoxy)ethan-1-amine, is a bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1][2] This molecule incorporates a benzyl-protected hydroxyl group and a terminal primary amine, connected by a two-unit polyethylene glycol (PEG) spacer. The benzyl group offers a stable protecting group that can be removed under specific conditions, while the primary amine allows for covalent linkage to various functional groups.[1] The hydrophilic PEG chain enhances solubility in aqueous media, a crucial property for biological applications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and logical workflow diagrams.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C11H17NO2 and a molecular weight of approximately 195.26 g/mol . The structure features a flexible diethylene glycol core, which imparts hydrophilicity, flanked by a hydrophobic benzyl ether and a reactive primary amine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS Number 1268135-96-1
Appearance Colorless to light yellow liquid/oilN/A
Purity Typically ≥95%
Storage Conditions -20°C, protected from light

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the benzylation of diethylene glycol followed by the introduction of the amine functionality. A common strategy is the conversion of the terminal hydroxyl group to a better leaving group (e.g., tosylate or mesylate) and subsequent reaction with an amino-group precursor like sodium azide, followed by reduction.

Protocol: Two-Step Synthesis from 2-(2-(Benzyloxy)ethoxy)ethanol

Step 1: Tosylation of 2-(2-(Benzyloxy)ethoxy)ethanol

  • Dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Amination of the Tosylated Intermediate

  • Dissolve the tosylated intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN3) (e.g., 3 equivalents) and heat the mixture (e.g., to 60-80°C).

  • Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to obtain the azide intermediate.

  • Dissolve the azide intermediate in a solvent like tetrahydrofuran (THF) or methanol.

  • Perform reduction of the azide to the amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or reduction with a reagent like lithium aluminum hydride (LiAlH4) or triphenylphosphine/water.

  • After the reaction is complete (monitored by TLC or IR spectroscopy), work up the reaction mixture accordingly. For catalytic hydrogenation, filter off the catalyst. For chemical reduction, quench the reaction carefully.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), multiplets for the ethylene glycol protons (in the range of 3.5-3.8 ppm), and a triplet for the methylene group adjacent to the amine (~2.8 ppm). The amine protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the carbons of the PEG chain, and the carbon adjacent to the amino group.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile (both often containing a small amount of a modifier like trifluoroacetic acid or formic acid) is commonly used.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the benzyl group (e.g., 254 nm) is appropriate.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, which should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 196.27.

Applications in Drug Development

This compound is a valuable tool in drug development, primarily utilized as a heterobifunctional linker.

PROTACs (Proteolysis-Targeting Chimeras)

This compound can be used in the synthesis of PROTACs. PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bioconjugation

The primary amine of this compound can be readily coupled to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl-containing molecules on proteins, peptides, or other biomolecules. This allows for the attachment of the benzyl-PEG moiety, which can improve the solubility and pharmacokinetic properties of the conjugated biomolecule. The benzyl group can also serve as a protecting group that can be removed at a later stage to reveal a hydroxyl group for further modification.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Diethylene Glycol Diethylene Glycol Benzylation Benzylation Diethylene Glycol->Benzylation Benzyl Halide Benzyl Halide Benzyl Halide->Benzylation Benzyl-PEG2-OH Benzyl-PEG2-OH Benzylation->Benzyl-PEG2-OH Activation Activation Benzyl-PEG2-OH->Activation Activated Intermediate Activated Intermediate Activation->Activated Intermediate Amination Amination Activated Intermediate->Amination This compound This compound Amination->this compound

Caption: A generalized workflow for the synthesis of this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_components Molecular Components Target Protein Target Protein Ternary Complex Formation Ternary Complex Formation Target Protein->Ternary Complex Formation PROTAC PROTAC PROTAC->Ternary Complex Formation E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Formation Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Recruitment Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Tagging Degraded Protein Degraded Protein Proteasomal Degradation->Degraded Protein

Caption: The logical relationship in PROTAC-mediated protein degradation.

References

Synthesis of Benzyl-PEG2-amine for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl-PEG2-amine, a valuable heterobifunctional linker used in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs). The strategic presence of a terminal primary amine and a benzyl-protected amine allows for controlled, sequential conjugation to biomolecules and other chemical entities. This document outlines a reliable three-step synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Introduction

This compound, systematically named 1-(benzylamino)-2-(2-aminoethoxy)ethane, is a short-chain polyethylene glycol (PEG) derivative that offers a balance of hydrophilicity and reactive functionality. The primary amine is readily available for conjugation to carboxylic acids, activated esters, or other electrophiles, while the benzyl-protected secondary amine provides a stable, masked reactive site that can be deprotected under specific conditions for further modification. This differential reactivity is highly advantageous in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, where precise control over the assembly of different molecular fragments is paramount.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step process starting from the commercially available O,O'-Bis(2-aminoethyl)diethylene glycol (also known as PEG2-diamine). The synthetic route is as follows:

  • Mono-Boc Protection: Selective protection of one of the primary amine groups of the PEG2-diamine with a tert-butyloxycarbonyl (Boc) group. This step is crucial for differentiating the two amine functionalities.

  • Reductive Amination: Benzylation of the remaining free primary amine via reductive amination with benzaldehyde. This introduces the benzyl group to one end of the PEG linker.

  • Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final this compound product.

This strategy is robust and allows for the synthesis of the target molecule with good overall yield and purity.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Mono-Boc-PEG2-diamine)

This procedure is adapted from a general method for the selective mono-Boc protection of symmetrical diamines.

Materials:

  • O,O'-Bis(2-aminoethyl)diethylene glycol

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) gas or a solution of HCl in an organic solvent

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (2 N)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of O,O'-Bis(2-aminoethyl)diethylene glycol (1.0 eq) in methanol is cooled to 0 °C.

  • One equivalent of hydrochloric acid is added dropwise, and the mixture is stirred for 30 minutes to allow for the formation of the mono-hydrochloride salt.

  • A solution of di-tert-butyl dicarbonate (1.0 eq) in methanol is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The methanol is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >12 with a 2 N NaOH solution.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the mono-Boc-protected diamine as an oil.

Step 2: Synthesis of tert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamate

This protocol utilizes reductive amination to introduce the benzyl group.

Materials:

  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (from Step 1)

  • Benzaldehyde

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.0 eq) in DCE or DCM, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

This final step removes the Boc protecting group to yield the target compound.

Materials:

  • tert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamate (from Step 2)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring for completion by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventTypical YieldPurity
1Mono-Boc ProtectionO,O'-Bis(2-aminoethyl)diethylene glycoltert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate1. HCl, 2. Boc₂O, 3. NaOHMethanol~87%[1]>95%
2Reductive Aminationtert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamatetert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamateBenzaldehyde, Sodium triacetoxyborohydrideDCE or DCM~90%>95%
3Boc Deprotectiontert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamateThis compoundTrifluoroacetic acidDichloromethane>95%>98%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Boc Deprotection start1 O,O'-Bis(2-aminoethyl)diethylene glycol reagents1 1. HCl 2. Boc₂O 3. NaOH start1->reagents1 product1 tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate reagents1->product1 reagents2 Benzaldehyde, Sodium triacetoxyborohydride product1->reagents2 product2 tert-Butyl (2-(2-(2-(benzylamino)ethoxy)ethoxy)ethyl)carbamate reagents2->product2 reagents3 Trifluoroacetic acid product2->reagents3 final_product This compound reagents3->final_product

References

The Strategic Role of Benzyl-PEG2-amine in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, pharmacokinetic profile, and the geometry of the ternary complex formed between the POI and the E3 ligase. This guide provides a detailed examination of the Benzyl-PEG2-amine linker, its mechanism of action, and its role in the rational design of potent and selective protein degraders.

Core Mechanism of Action of PROTACs

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules. The linker connecting the two ligands plays a pivotal role in this process by controlling the distance and relative orientation of the POI and E3 ligase within the ternary complex, which is crucial for efficient ubiquitination.

This compound: A Linker with Distinct Advantages

This compound is a bifunctional linker that incorporates a short polyethylene glycol (PEG) chain and a benzyl group. This combination of features imparts specific properties that are advantageous in PROTAC design.

The Role of the PEG Moiety

The diethylene glycol (PEG2) portion of the linker offers several benefits:

  • Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which often have high molecular weights and are prone to poor solubility. Improved solubility can lead to better cell permeability and overall pharmacokinetic properties.

  • Flexibility: The flexible nature of the PEG chain allows for the necessary conformational adjustments required to achieve a productive ternary complex geometry. This flexibility can help to overcome potential steric hindrance between the POI and the E3 ligase.

  • Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding to other proteins and cellular components, potentially reducing off-target effects.

The Strategic Importance of the Benzyl Group

The benzyl group in the this compound linker is not merely a passive spacer. It can play a significant role in both the synthesis and the biological activity of the PROTAC.

  • Synthetic Handle: In the synthesis of PROTACs, the benzyl group often serves as a stable protecting group for a hydroxyl or amine functionality. Its stability under various reaction conditions allows for the sequential and controlled attachment of the POI and E3 ligase ligands. It can be selectively removed under mild conditions, such as hydrogenolysis, without affecting other sensitive functional groups in the molecule.

  • Conformational Rigidity: The aromatic ring of the benzyl group introduces a degree of rigidity into the otherwise flexible PEG linker. This can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.

  • Potential for Specific Interactions: The benzyl group can engage in specific non-covalent interactions with the protein targets. For instance, in the design of the PROTAC ACBI1, a benzyl linking fragment was rationally designed to induce a pi-stacking interaction with a tyrosine residue (Y98) on the VHL E3 ligase. This interaction contributes to the stability of the ternary complex and enhances the degradation efficiency.

Quantitative Data on PROTACs with Benzyl-Containing Linkers

Linker TypePROTAC ExampleTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Ternary Complex Kd (nM)Reference
Benzyl-PEG Linker Hypothetical PROTAC A BRD4 VHL 15 >95 25 N/A
Alkyl LinkerHypothetical PROTAC BBRD4VHL508575N/A
Long PEG Linker (PEG4)Hypothetical PROTAC CBRD4VHL25>9040N/A

Note: This table presents hypothetical data for illustrative purposes, based on trends observed in PROTAC development where optimized linkers lead to improved potency and efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs, adapted for a hypothetical PROTAC containing a this compound linker.

Synthesis of a PROTAC using this compound

This protocol outlines a representative synthetic route.

Step 1: Functionalization of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a suitable activating agent for the amine group, for example, by reacting it with a dicarboxylic acid anhydride to introduce a carboxylic acid handle.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the functionalized linker by flash column chromatography.

Step 2: Coupling of the Functionalized Linker to the POI Ligand

  • Dissolve the POI ligand (with a suitable reactive group, e.g., an amine) (1.0 eq) and the functionalized Benzyl-PEG2-linker (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Purify the POI-linker conjugate by preparative high-performance liquid chromatography (HPLC).

Step 3: Deprotection of the Benzyl Group (if used as a protecting group)

  • Dissolve the POI-linker conjugate in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Stir the reaction under a hydrogen atmosphere until the deprotection is complete (monitored by LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 4: Coupling to the E3 Ligase Ligand

  • Dissolve the deprotected POI-linker conjugate (1.0 eq) and the E3 ligase ligand (with a suitable reactive group, e.g., a carboxylic acid) (1.1 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.

Western Blot for Protein Degradation

This method is used to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is used to measure the binding affinities and kinetics of the binary and ternary complexes.

  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

  • Ternary Complex Analysis: Inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase. This will allow for the determination of the binding affinity of the ternary complex.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model to calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd). Calculate the cooperativity (α) by comparing the binary and ternary binding affinities.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of interaction.

  • Sample Preparation: Prepare solutions of the purified proteins (POI and E3 ligase) and the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binding affinity and enthalpy of the binary interaction.

    • Titrate the PROTAC into the POI solution to determine the binding affinity and enthalpy of this binary interaction.

  • Ternary Complex Titration: Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the thermodynamics of ternary complex formation.

  • Data Analysis: Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.

Mandatory Visualizations

PROTAC Mechanism of Action Signaling Pathway

The Benzyl Group: A Linchpin in Modern PEG Linker Chemistry for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the molecular scaffolding that connects therapeutic payloads to their delivery vehicles is of paramount importance. Polyethylene glycol (PEG) linkers have become a gold standard for enhancing the solubility, stability, and pharmacokinetic profiles of bioconjugates. Central to the synthesis of these sophisticated linkers is the strategic use of protecting groups, among which the benzyl group stands out for its unique combination of robustness and selective lability. This technical guide provides an in-depth exploration of the critical role of the benzyl protecting group in the synthesis and application of PEG linkers for researchers, scientists, and drug development professionals.

The Benzyl Advantage: A Shield of Stability with an Achilles' Heel of Selectivity

The benzyl group (Bn), a simple yet effective phenylmethyl moiety, is widely employed to protect the hydroxyl (-OH) termini of PEG chains. Its utility in the multi-step synthesis of complex bioconjugates stems from a trifecta of desirable properties:

  • Broad Chemical Stability: Benzyl ethers exhibit remarkable resilience across a wide spectrum of chemical conditions, including strongly acidic and basic environments, as well as resistance to many oxidizing and reducing agents.[][2] This stability is crucial as it allows for chemical modifications on other parts of the PEG linker or the attached biomolecule without premature cleavage of the protecting group.[][3]

  • Orthogonality: The benzyl group is a key player in orthogonal protection strategies. It remains intact under conditions used to remove other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] This orthogonality is fundamental for the sequential and controlled synthesis of heterobifunctional PEG linkers, which are essential for conjugating two different molecular entities.

  • Mild and Selective Cleavage: Despite its stability, the benzyl group can be efficiently removed under mild conditions, most commonly through catalytic hydrogenolysis. This deprotection method is highly selective and compatible with the sensitive functional groups often present in complex biologics.

Applications in Advanced Therapeutics: Enabling ADCs and PROTACs

The controlled, sequential synthesis afforded by benzyl-protected PEG linkers is instrumental in the construction of advanced therapeutics like ADCs and PROTACs.

In Antibody-Drug Conjugates (ADCs) , PEG linkers enhance the solubility and stability of the conjugate, and their length can be optimized to influence the drug-to-antibody ratio (DAR) and overall efficacy. The benzyl protecting group facilitates the precise, stepwise construction of the linker-payload moiety before its final conjugation to the antibody.

In PROTACs , which are heterobifunctional molecules that induce targeted protein degradation, the linker's length and composition are critical for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Benzyl protection allows for the modular and systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal configuration for efficient protein degradation.

Data Presentation: A Quantitative Look at Benzyl Protection

To provide a clearer understanding of the practical aspects of using benzyl-protected PEG linkers, the following tables summarize key quantitative data.

Table 1: Stability of Protected PEG Linkers in Harsh Chemical Environments
Protecting Group % Intact after 24h in 1M HCl % Intact after 24h in 1M NaOH
Benzyl-PEG>98%>98%
tert-Butyl Ether-PEG<5%>98%
Fmoc-Protected Amino-PEG>98%<5%
This data is illustrative and based on a representative forced degradation study.
Table 2: Typical Reaction Conditions and Yields for Benzyl-PEG Chemistry
Reaction Key Reagents Typical Conditions Reported Yield
Mono-benzylation of PEG-diol (Williamson Ether Synthesis) PEG-diol, Sodium Hydride (NaH), Benzyl Bromide (BnBr)THF, 0 °C to RT, 12-24h~70% or higher for mono-benzylated product
Deprotection (Catalytic Hydrogenolysis) Benzyl-PEG, Palladium on Carbon (Pd/C), H₂Ethanol, RT, 1 atm H₂, 7hQuantitative
Deprotection (Catalytic Transfer Hydrogenation) Benzyl-PEG, Pd/C, Formic AcidMethanol, RT, 1-4hHigh yields

Mandatory Visualization: Diagrams of Key Processes

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_synthesis Synthesis of Benzyl-Protected PEG Linker cluster_deprotection Deprotection of Benzyl Group PEG_diol HO-PEG-OH NaH 1. NaH, THF Protected_PEG BnO-PEG-OH PEG_diol->Protected_PEG Williamson Ether Synthesis BnBr 2. BnBr Purification Column Chromatography Protected_PEG->Purification Pure_Product Purified BnO-PEG-OH Purification->Pure_Product Protected_PEG_dep BnO-PEG-OH Deprotected_PEG HO-PEG-OH Protected_PEG_dep->Deprotected_PEG Catalytic Hydrogenolysis H2_PdC H₂/Pd-C Toluene Toluene (byproduct)

Caption: Workflow for the synthesis and deprotection of a benzyl-protected PEG linker.

PROTAC_MoA cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Warhead-PEG Linker-E3 Ligand) Target Target Protein (POI) PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination catalyzes Proteasome Proteasome Ubiquitination->Proteasome leads to recognition by Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Mono-benzylation of PEG-diol via Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures for PEG diols.

Materials:

  • PEG-diol (e.g., PEG8-diol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PEG-diol (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-benzylated PEG.

Protocol 2: Deprotection of Benzyl-PEG-linker via Catalytic Transfer Hydrogenation

This protocol provides a convenient alternative to using pressurized hydrogen gas.

Materials:

  • Benzyl-PEG-linker

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the benzyl-PEG-linker (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.

Conclusion

The benzyl protecting group is a cornerstone of modern synthetic strategies for the construction of advanced PEG linkers. Its robustness, orthogonality, and the mild conditions required for its removal make it an ideal choice for the multi-step syntheses of complex bioconjugates like ADCs and PROTACs. A thorough understanding of the principles and experimental protocols associated with the use of benzyl-protected PEG linkers is essential for researchers and professionals in the field of drug development, enabling the rational design and synthesis of next-generation therapeutics.

References

Benzyl-PEG2-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl-PEG2-amine is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is characterized by a benzyl group at one terminus and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG) chain. This structure imparts a unique combination of properties that are highly advantageous in the synthesis of complex biomolecules.[1][2]

PropertyValueReference
CAS Number 1268135-96-1
Molecular Weight 195.26 g/mol
Chemical Formula C₁₁H₁₇NO₂
Appearance Colorless to light yellow liquid
Purity Typically ≥95%

The Strategic Role of the Benzyl and PEG Moieties

The benzyl group serves as a robust protecting group for the hydroxyl terminus of the PEG chain, providing stability across a wide range of reaction conditions, including acidic and basic environments. This stability is crucial for multi-step syntheses, allowing for selective modifications of other parts of the molecule without premature cleavage of the linker. The benzyl group can be removed under mild conditions, typically through catalytic hydrogenation, which preserves the integrity of sensitive biomolecules.

The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the conjugated molecule. PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutics by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation and immunogenic responses.

Applications in Drug Development

This compound is a versatile tool in the development of novel therapeutics. Its primary amine allows for straightforward conjugation to various molecules, including drugs, antibodies, and imaging agents.

Proteolysis-Targeting Chimeras (PROTACs)

In the synthesis of PROTACs, this compound functions as a linker connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The length and flexibility of the PEG linker are critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic drug. The PEG component of the linker can enhance the solubility and stability of the ADC. The primary amine of this compound can be reacted with a carboxylic acid on the drug or a modified antibody to form a stable amide bond.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization is often necessary for specific applications.

Amide Bond Formation with Carboxylic Acids

This protocol describes the reaction of the primary amine of this compound with a carboxylic acid, often activated as an N-hydroxysuccinimide (NHS) ester for enhanced reactivity.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (or its NHS ester)

  • Coupling agents (if starting from a carboxylic acid), e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 for reactions with proteins

  • Quenching buffer (e.g., Tris-buffered saline (TBS), glycine solution)

  • Purification system (e.g., HPLC, column chromatography)

Procedure for Reaction with an NHS Ester:

  • Preparation: Bring all reagents to room temperature. If working with proteins, ensure the protein is in an amine-free buffer like PBS.

  • Dissolution: Dissolve the amine-bearing molecule (in this case, this compound) and the NHS ester-activated molecule in an appropriate anhydrous organic solvent.

  • Reaction: Add the this compound solution to the NHS ester solution. The reaction is typically carried out at a pH of 7.2-8.5. Stir the mixture for 3-24 hours at room temperature. The progress of the reaction can be monitored by LC-MS or TLC.

  • Quenching: Quench the reaction by adding an amine-containing buffer like TBS or glycine to consume any unreacted NHS ester.

  • Purification: Purify the conjugate using an appropriate method such as HPLC or column chromatography to remove unreacted starting materials and byproducts.

Diagram: Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Equilibrate Reagents to Room Temperature dissolve_amine Dissolve this compound in Anhydrous Solvent prep_reagents->dissolve_amine dissolve_nhs Dissolve NHS Ester in Anhydrous Solvent prep_reagents->dissolve_nhs mix Mix Reactants (pH 7.2-8.5) dissolve_amine->mix dissolve_nhs->mix stir Stir for 3-24 hours at Room Temperature mix->stir monitor Monitor Reaction (LC-MS or TLC) stir->monitor quench Quench Reaction (e.g., Tris Buffer) monitor->quench Upon Completion purify Purify Conjugate (HPLC or Column Chromatography) quench->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Workflow for conjugating this compound to an NHS ester.

Deprotection of the Benzyl Group

The benzyl group can be removed by catalytic hydrogenation to reveal a terminal hydroxyl group, which can be used for further conjugation.

Materials:

  • Benzyl-PEGylated molecule

  • Palladium on carbon (Pd/C) catalyst (e.g., 10% w/w)

  • Hydrogen source (e.g., H₂ gas, ammonium formate)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration system (e.g., Celite or a syringe filter)

Procedure:

  • Dissolution: Dissolve the benzyl-protected compound in a suitable solvent.

  • Inerting: Purge the reaction vessel with an inert gas.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Introduce the hydrogen source. If using H₂ gas, maintain a positive pressure. If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through Celite or a syringe filter to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Diagram: Benzyl Group Deprotection Workflow

G start Dissolve Benzyl-Protected Compound in Solvent inert Purge Vessel with Inert Gas start->inert catalyst Add Pd/C Catalyst inert->catalyst hydrogenate Introduce Hydrogen Source (H₂ gas or Transfer Reagent) catalyst->hydrogenate react Stir at Room Temperature hydrogenate->react monitor Monitor Reaction Progress react->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end Obtain Deprotected Product concentrate->end

References

Navigating the Physicochemical Landscape of Benzyl-PEG2-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-amine is a bifunctional linker increasingly utilized in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1][2] Its unique structure, comprising a hydrophobic benzyl group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a reactive primary amine, imparts specific physicochemical properties that are critical to its application in drug design and development.[3] This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering a framework for its effective use in research and development. Due to a lack of extensive published quantitative data for this specific molecule, this guide combines theoretical considerations based on its constituent functional groups with detailed experimental protocols for researchers to determine these properties empirically.

I. Core Physicochemical Properties of this compound

This compound's behavior in solution is governed by the interplay of its three key structural components:

  • Benzyl Group: This aromatic, nonpolar moiety contributes to the molecule's hydrophobicity and can engage in π-π stacking interactions.

  • PEG2 Spacer: The two ethylene glycol units provide hydrophilicity, flexibility, and can improve the pharmacokinetic properties of the final conjugate.[4]

  • Primary Amine: This functional group is basic and serves as a key reactive handle for conjugation, typically with carboxylic acids or activated esters.

The combination of these groups results in an amphiphilic molecule with distinct solubility and stability characteristics.

II. Solubility Profile

Data Presentation: Illustrative Solubility

The following table provides a template for presenting experimentally determined solubility data for this compound. The values presented are for illustrative purposes only and should be determined empirically.

SolventPolarity IndexExpected Solubility at 25°C (mg/mL) - Illustrative
Water10.2> 100
Phosphate-Buffered Saline (PBS) pH 7.4~10> 100
Ethanol5.2> 100
Dimethyl Sulfoxide (DMSO)7.2> 100
N,N-Dimethylformamide (DMF)6.4> 100
Dichloromethane (DCM)3.1~50
Acetonitrile5.8> 100
Toluene2.4< 10
Hexanes0.1< 1
Experimental Protocol: Solubility Determination

A standard protocol for determining the solubility of this compound involves the shake-flask method followed by quantification.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method.

    • Quantify the concentration of this compound using a suitable technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Charged Aerosol Detection (HPLC-CAD).

    • Calculate the original concentration in the saturated solution to determine the solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV/CAD quant1->quant2 quant3 Calculate solubility quant2->quant3

Solubility Determination Workflow

III. Stability Profile

The stability of this compound is crucial for its storage, handling, and the integrity of its conjugates. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Expected Stability Considerations:
  • Hydrolytic Stability: The ether linkages within the PEG2 spacer are generally stable to hydrolysis under neutral and acidic conditions. However, prolonged exposure to strong basic conditions could potentially lead to cleavage. The primary amine group itself is not susceptible to hydrolysis.

  • Oxidative Stability: The benzyl ether linkage can be susceptible to oxidative cleavage.[5] Strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal ions, could lead to degradation, potentially yielding benzaldehyde and the corresponding PEG2-amine fragment. The amine group can also be prone to oxidation.

  • Photostability: Aromatic compounds like the benzyl group can absorb UV light, which may lead to photodegradation. Therefore, protection from light is advisable for long-term storage.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Data Presentation: Illustrative Stability Under Forced Degradation

The following table is a template for presenting data from forced degradation studies. The percentage of degradation is illustrative and should be determined experimentally.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Major Degradants (Predicted)
Acidic Hydrolysis0.1 M HCl24 h60°C< 5%-
Basic Hydrolysis0.1 M NaOH24 h60°C5-10%Potential ether cleavage products
Oxidation3% H₂O₂24 h25°C15-25%Benzaldehyde, PEG2-amine fragments
PhotolyticICH Q1B light exposure24 h25°C5-15%Photodegradation products
ThermalDry Heat48 h80°C< 5%-
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in suitable solvents (e.g., water, acetonitrile/water).

    • For each stress condition, mix the sample solution with the stress agent (e.g., HCl, NaOH, H₂O₂).

    • For photostability, expose the solution to a calibrated light source as per ICH Q1B guidelines.

    • For thermal stability, store the sample in a temperature-controlled oven.

    • Include a control sample stored under ambient conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Photolysis: Expose to UV and visible light according to ICH guidelines.

    • Thermal: 80°C.

  • Time Points:

    • Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Analysis:

    • At each time point, quench the reaction if necessary (e.g., neutralize acid/base).

    • Analyze the samples using a stability-indicating HPLC method. A gradient method with a C18 column is typically a good starting point.

    • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound stock solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (80°C) start->thermal sample Sample at time points acid->sample base->sample oxid->sample photo->sample thermal->sample quench Quench reaction sample->quench hplc Analyze by HPLC-PDA-MS quench->hplc identify Identify degradants and assess peak purity hplc->identify

Forced Degradation Study Workflow

IV. Storage and Handling Recommendations

Based on the expected stability profile, the following storage and handling procedures are recommended for this compound:

  • Storage Temperature: For long-term stability, store at -20°C. For short-term use, refrigeration at 2-8°C is acceptable.

  • Protection from Light: Store in an amber vial or in the dark to prevent photodegradation.

  • Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH: Avoid prolonged storage in strongly basic solutions. Neutral or slightly acidic aqueous solutions are generally preferred for short-term storage.

V. Conclusion

This compound is a valuable linker with a unique combination of hydrophobicity, hydrophilicity, and reactivity. A thorough understanding of its solubility and stability is paramount for its successful application in the synthesis of novel therapeutics. While published quantitative data is sparse, this guide provides a comprehensive theoretical framework and detailed experimental protocols to enable researchers to empirically determine these critical parameters. By following the outlined methodologies, scientists can ensure the quality and integrity of this compound in their research and development endeavors, ultimately contributing to the creation of more effective and stable drug candidates.

References

An In-depth Technical Guide to PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polyethylene glycol (PEG) linkers for protein modification, a cornerstone technology in bioconjugation and drug development. We will delve into the fundamental principles of PEGylation, explore the various chemical strategies for attaching PEG linkers to proteins, and discuss the profound impact of this modification on the therapeutic properties of proteins. This guide includes detailed experimental protocols for key PEGylation techniques and summarizes critical quantitative data to aid in the rational design of PEGylated protein therapeutics.

Introduction to PEGylation: Enhancing Therapeutic Proteins

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when covalently attached to a protein, can dramatically improve its pharmacokinetic and pharmacodynamic properties.[1][2][3] This process, known as PEGylation, has revolutionized the field of protein therapeutics, leading to the development of numerous blockbuster drugs with improved efficacy and patient compliance.[4][5]

The primary advantages of PEGylating a protein include:

  • Increased Serum Half-Life: The increased hydrodynamic radius of a PEGylated protein reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, shielding it from the host's immune system and reducing the likelihood of an anti-drug antibody (ADA) response.

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in vivo.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins, which is particularly beneficial for hydrophobic molecules.

The Chemistry of PEG Linkers

PEG linkers are versatile tools that can be functionalized with a wide array of reactive groups to enable covalent attachment to specific amino acid residues on a protein's surface. The choice of PEG linker and conjugation chemistry is critical for achieving a homogenous and effective PEGylated product.

PEG Linker Architecture: Linear vs. Branched

PEG linkers are available in two primary architectures:

  • Linear PEGs: These consist of a single PEG chain with one or two reactive termini. They are the most common type of PEG linker and are available in a wide range of molecular weights.

  • Branched PEGs: These have multiple PEG chains extending from a central core. Branched PEGs offer a greater hydrodynamic volume for a given molecular weight, which can lead to superior pharmacokinetic profiles compared to linear PEGs of the same total mass.

Common PEGylation Chemistries

The selection of a PEGylation strategy depends on the available reactive functional groups on the protein surface. The most common target residues are the primary amines of lysine residues and the N-terminus, and the sulfhydryl group of cysteine residues.

The most prevalent method for PEGylation targets the abundant lysine residues on the protein surface.

  • N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines under mild alkaline conditions (pH 7.5-8.5) to form stable amide bonds. This is a robust and widely used chemistry, though it can lead to a heterogeneous mixture of positional isomers if multiple lysine residues are accessible.

For more site-specific PEGylation, cysteine residues can be targeted. Since free cysteines are less common on the protein surface than lysines, this approach often requires the introduction of a cysteine residue at a specific site through genetic engineering.

  • Maleimides: PEG-maleimide reagents react specifically with the sulfhydryl group of cysteine residues at near-neutral pH (6.5-7.5) to form a stable thioether bond. This chemistry is highly efficient and specific.

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant impact of PEGylation is the extension of a protein's plasma half-life. This effect is directly related to the molecular weight and architecture of the attached PEG linker.

ProteinPEG LinkerNative Half-LifePEGylated Half-LifeFold IncreaseReference
Interferon-alpha5 kDa linear PEG~2-3 hours~20 hours~7-10
Interferon-alpha12 kDa linear PEG~2-3 hours~30-40 hours~10-20
Interferon-alpha40 kDa branched PEG~2-3 hours~80 hours~27-40
Filgrastim (G-CSF)20 kDa linear PEG3.5 - 3.8 hours42 hours~11-12
rhTIMP-120 kDa PEG1.1 hours28 hours~25

Experimental Protocols

The following are detailed protocols for the two most common PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the random PEGylation of a protein via its primary amine groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated with PBS, pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-SCM in a small volume of anhydrous DMSO to a concentration of 100 mg/mL.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved mPEG-SCM to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 hour or at 4°C overnight.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an SEC column. Collect fractions and analyze by SDS-PAGE.

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein in a thiol-free buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

  • mPEG-Maleimide

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated with PBS, pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the cysteine is in a disulfide bond, it must first be reduced using a reagent like TCEP and purified.

  • PEG-Maleimide Preparation: Immediately before use, dissolve the mPEG-Maleimide in the Reaction Buffer to a concentration of 10-20 mg/mL.

  • PEGylation Reaction: Add a 2 to 10-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an SEC column. Collect fractions and analyze by SDS-PAGE and, if desired, mass spectrometry to confirm site-specific modification.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality and consistency of a PEGylated protein.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight and assess the degree of PEGylation (mono-, di-, poly-PEGylated species).
Size-Exclusion Chromatography (SEC) To separate PEGylated protein from unreacted protein and free PEG, and to analyze for aggregation.
Ion-Exchange Chromatography (IEX) To separate positional isomers of PEGylated proteins based on differences in surface charge.
Mass Spectrometry (MS) To determine the precise molecular weight of the PEGylated protein and to identify the site(s) of PEGylation.

Visualizing PEGylation Concepts and Workflows

The following diagrams illustrate key aspects of protein PEGylation.

PEG_Structure cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker ReactiveGroup1 Reactive Group 1 PEG_Chain_Linear (-CH2-CH2-O-)n ReactiveGroup1->PEG_Chain_Linear ReactiveGroup2 Reactive Group 2 PEG_Chain_Linear->ReactiveGroup2 Core Core (e.g., Lysine) PEG_Chain1 PEG Core->PEG_Chain1 PEG_Chain2 PEG Core->PEG_Chain2 ReactiveGroup3 Reactive Group Core->ReactiveGroup3

Caption: Basic structures of linear and branched PEG linkers.

PEGylation_Workflow Start Start: Unmodified Protein Reaction PEGylation Reaction (Protein + Activated PEG) Start->Reaction Quench Quench Reaction Reaction->Quench Purification Purification (e.g., SEC, IEX) Quench->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final End: Purified PEGylated Protein Characterization->Final

Caption: General experimental workflow for protein PEGylation.

Amine_Reactive_PEGylation Protein Protein-NH2 (Lysine or N-terminus) Product Protein-NH-C(=O)-PEG Stable Amide Bond Protein:port->Product pH 7.5-8.5 PEG_NHS {PEG-O-C(=O)- | N-Succinimidyl Ester} PEG_NHS->Product NHS NHS Product->NHS Byproduct

Caption: Reaction scheme for amine-reactive PEGylation using an NHS ester.

Thiol_Reactive_PEGylation Protein Protein-SH (Cysteine) Product Protein-S-PEG Stable Thioether Bond Protein:port->Product pH 6.5-7.5 PEG_Maleimide {PEG- | Maleimide} PEG_Maleimide->Product

Caption: Reaction scheme for thiol-reactive PEGylation using a maleimide.

Conclusion

PEGylation is a powerful and proven strategy for improving the therapeutic properties of proteins. By carefully selecting the appropriate PEG linker, conjugation chemistry, and reaction conditions, researchers can develop next-generation protein therapeutics with enhanced efficacy, safety, and patient convenience. This guide provides a solid foundation for understanding and implementing this critical technology in a research and development setting.

References

Benzyl-PEG2-amine in Drug Discovery: A Technical Guide for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise engineering of therapeutic molecules is paramount to enhancing efficacy and minimizing off-target effects. Bifunctional linker molecules play a pivotal role in this endeavor, enabling the conjugation of different molecular entities to create novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these linkers, Benzyl-PEG2-amine has emerged as a versatile and valuable tool. This technical guide provides an in-depth overview of this compound, its applications, and detailed methodologies for its use in drug discovery, tailored for researchers and scientists entering this exciting field.

Core Concepts: Structure and Properties of this compound

This compound is a heterobifunctional linker molecule characterized by three key components: a benzyl protecting group, a short polyethylene glycol (PEG) spacer, and a terminal primary amine.[1]

  • Benzyl Group: This group serves as a stable protecting group for the hydroxyl terminus of the PEG chain. It provides hydrophobicity and stability to the molecule and can be removed under specific chemical conditions, such as hydrogenolysis, to reveal a reactive hydroxyl group if further modification is required.[2]

  • PEG2 Spacer: The short di-ethylene glycol spacer imparts hydrophilicity to the linker. This is a crucial feature in drug discovery as it can improve the solubility and pharmacokinetic properties of the final conjugate, reducing aggregation and immunogenicity.[3][4] The length of the PEG chain is a critical parameter that can be tuned to optimize the biological activity of the resulting therapeutic.[3]

  • Primary Amine: The terminal amine group is a versatile functional handle for conjugation. It readily reacts with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds. This reactivity is the cornerstone of its utility in attaching the linker to various molecules of interest.

Applications in Drug Discovery

The unique trifunctional nature of this compound makes it a valuable component in the construction of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component that connects the antibody and the payload, ensuring stability in circulation and facilitating the release of the payload at the target site. PEG linkers, including this compound, are widely used in ADC development to enhance solubility, stability, and pharmacokinetic profiles. The hydrophilic PEG spacer can help to mitigate the hydrophobicity of the cytotoxic drug, preventing aggregation and improving the overall properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that hijack the body's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. This compound can serve as a building block for the synthesis of these linkers, providing the necessary spacing and physicochemical properties.

Data Presentation: Impact of PEG Linker Length

The length of the PEG linker can significantly influence the efficacy and pharmacokinetic properties of ADCs and PROTACs. The following tables summarize quantitative data from various studies.

Table 1: Impact of PEG Linker Length on ADC Efficacy and Pharmacokinetics

PEG Linker LengthIn Vitro Potency (IC50)In Vivo Tumor Growth InhibitionPlasma Clearance
Short (e.g., PEG2)May be higherModerateFaster
Medium (e.g., PEG4-8)OptimalHighSlower
Long (e.g., PEG12-24)May be lowerHighSlowest

Data compiled from multiple sources indicating general trends. Specific results may vary depending on the antibody, payload, and target.

Table 2: Influence of Linker Length on PROTAC Efficiency

Linker TypeTernary Complex StabilityCellular Degradation (DC50)In Vivo Efficacy
Short Alkyl/PEGMay be suboptimalVariableVariable
Optimal PEG LengthHighLow (potent)Improved
Long PEGMay be less effectiveHigherReduced

Optimal linker length is highly dependent on the specific target protein and E3 ligase pair and requires empirical determination.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid using EDC and NHS chemistry.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Standard purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Coupling with this compound:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.

    • Add the solution of this compound to the activated carboxylic acid mixture.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system to obtain the desired amide conjugate.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as part of the linker. This example assumes the target protein ligand has a carboxylic acid for coupling and the E3 ligase ligand has a reactive handle for attachment to the other end of the linker (after deprotection of the benzyl group).

Materials:

  • Target protein ligand with a carboxylic acid

  • E3 ligase ligand with a suitable reactive group (e.g., an amine)

  • This compound

  • Reagents for amide bond formation (EDC, NHS, HATU, etc.)

  • Reagents for benzyl group deprotection (e.g., Palladium on carbon, H2 gas or a hydrogen donor)

  • Reagents for coupling the deprotected linker to the E3 ligase ligand

  • Anhydrous solvents (DMF, DCM, etc.)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Conjugation of this compound to the Target Protein Ligand:

    • Follow the procedure outlined in Protocol 1 to couple the this compound to the carboxylic acid of the target protein ligand.

  • Deprotection of the Benzyl Group:

    • Dissolve the resulting conjugate in a suitable solvent (e.g., ethanol, methanol, or a mixture with DCM).

    • Add a catalytic amount of Palladium on carbon (10% w/w).

    • Purge the reaction vessel with an inert gas and then introduce hydrogen gas (H2) at atmospheric pressure, or add a hydrogen donor like ammonium formate.

    • Stir the reaction at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the deprotected product.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

  • Coupling to the E3 Ligase Ligand:

    • The deprotected linker now has a free hydroxyl group. This can be activated (e.g., by conversion to a tosylate or mesylate) or directly coupled to the E3 ligase ligand depending on the chemistry chosen.

    • For example, if the E3 ligase ligand has a carboxylic acid, the hydroxyl group of the linker can be coupled using a Mitsunobu reaction or by first activating the carboxylic acid of the E3 ligase ligand.

    • Alternatively, if the E3 ligase ligand has a reactive halide, the hydroxyl group can be deprotonated with a base to form an alkoxide for nucleophilic substitution.

    • The specific coupling conditions will depend on the nature of the E3 ligase ligand and the desired final linkage.

  • Purification of the Final PROTAC:

    • Purify the final PROTAC molecule using appropriate chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain a highly pure product.

Mandatory Visualization: Signaling Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., Androgen Receptor) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Androgen Receptor Signaling Pathway and PROTAC Intervention

AR_Signaling cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex Degradation AR Degradation AR->Degradation Degraded by PROTAC-mediated Ubiquitination ARE Androgen Response Element (ARE) AR_complex->ARE Binds Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Promotes PROTAC AR PROTAC PROTAC->AR Targets

Caption: Simplified androgen receptor signaling pathway and the intervention by an AR-targeting PROTAC.

ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binds Tumor_Cell Tumor Cell (e.g., HER2+) Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

HER2 Signaling Pathway and ADC Intervention

HER2_Signaling HER2 HER2 Receptor Dimerization HER2/HER3 Heterodimerization HER2->Dimerization Internalization Internalization & Degradation HER2->Internalization Internalized with ADC HER3 HER3 Receptor HER3->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K Activates RAS RAS/MAPK Pathway Dimerization->RAS Activates Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Promotes RAS->Cell_Survival Promotes ADC Anti-HER2 ADC ADC->HER2 Binds & Blocks Signaling

Caption: Simplified HER2 signaling pathway and the dual mechanism of an anti-HER2 ADC.

Conclusion

This compound is a fundamental building block in the drug discoverer's toolbox. Its well-defined structure and versatile reactivity allow for the systematic construction of sophisticated therapeutic agents like ADCs and PROTACs. By understanding its properties and mastering the experimental protocols for its use, researchers can effectively leverage this linker to develop next-generation therapies with improved efficacy and safety profiles. The continued exploration of linker technology, with components like this compound at its core, will undoubtedly pave the way for new and innovative treatments for a wide range of diseases.

References

The Lynchpin of Bioconjugation: A Technical Guide to Benzyl-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – November 26, 2025 – In the intricate landscape of modern therapeutics, the precise and stable linkage of molecules is paramount. Benzyl-PEG2-amine emerges as a critical tool for researchers, scientists, and drug development professionals, offering a versatile platform for the construction of complex bioconjugates. This technical guide delves into the core theoretical principles of this compound, providing a comprehensive overview of its properties, applications, and the experimental methodologies that underpin its use.

This compound is a heterobifunctional linker characterized by a benzyl-protected hydroxyl group and a terminal primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. This unique architecture imparts a combination of desirable properties, including enhanced solubility and stability, making it an invaluable asset in the fields of drug delivery, medical imaging, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles and Molecular Advantages

At its core, the utility of this compound is derived from its distinct functional ends. The primary amine serves as a versatile nucleophile, readily participating in reactions with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other carbonyl compounds to form stable amide bonds.[1][2] This reactivity is fundamental to its role in conjugating with proteins, peptides, and other biomolecules.

The benzyl group, on the other hand, acts as a robust protecting group for the terminal hydroxyl functionality.[1][3] This protection is crucial during synthetic steps where the hydroxyl group's reactivity could interfere with desired transformations. The benzyl ether linkage is notably stable across a wide range of acidic and basic conditions, providing a significant advantage in multi-step synthetic sequences.[3] Its removal, or deprotection, is typically achieved under mild conditions through catalytic hydrogenation, a process that preserves the integrity of other sensitive functional groups within the molecule.

The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the molecule and any conjugate it becomes a part of. This is particularly beneficial when working with hydrophobic drugs or proteins, improving their pharmacokinetic profiles and reducing the likelihood of aggregation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
CAS Number 1268135-96-1
Appearance Colorless to light yellow liquid
Purity Typically ≥95% - 98%
Storage Conditions -20°C, protect from light
Solubility Soluble in water, DMSO, DCM, DMF
Benzyl Group Stability High stability in strong acids and bases

Applications in Drug Development

The unique characteristics of this compound make it a valuable linker in several cutting-edge areas of drug development.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand, with the PEG chain influencing the solubility and cell permeability of the resulting PROTAC.

Antibody-Drug Conjugates (ADCs): ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a critical role in the stability and efficacy of the ADC. A PEG-containing linker like this compound can improve the ADC's solubility and pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in experimental settings. Below are protocols for key reactions involving this linker.

Amide Bond Formation with a Carboxylic Acid

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (or DCC, HATU)

  • N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.1 equivalents, if used) in anhydrous DMF or DCM under an inert atmosphere.

  • Add EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve this compound (1-1.2 equivalents) in a small amount of the reaction solvent.

  • Add the this compound solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography.

Reaction with an NHS Ester

This protocol outlines the conjugation of this compound with a pre-activated NHS ester.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Anhydrous DMF or DMSO

  • Reaction vessel and magnetic stirrer

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Dissolve this compound (1-1.2 equivalents) in a small amount of the same solvent.

  • Add the this compound solution to the NHS ester solution.

  • Add a base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture. The reaction is typically performed at a pH of 7-9.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated by standard workup procedures, often involving aqueous extraction and purification by column chromatography.

Benzyl Group Deprotection

This protocol describes the removal of the benzyl protecting group to yield a free hydroxyl group.

Materials:

  • Benzyl-protected PEG conjugate

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

  • Reaction flask and magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the benzyl-protected PEG conjugate in the chosen solvent in a reaction flask.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by chromatography if necessary.

Visualizing Workflows and Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant biological pathway.

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated NHS Ester (R-CO-NHS) Carboxylic_Acid->Activated_Ester Activation EDC_NHS EDC / NHS Benzyl_PEG2_Amine This compound (Bn-PEG2-NH2) Activated_Ester->Benzyl_PEG2_Amine Amide_Conjugate Amide Conjugate (R-CO-NH-PEG2-Bn) Benzyl_PEG2_Amine->Amide_Conjugate Nucleophilic Attack

Amide Bond Formation Workflow

Benzyl_Deprotection cluster_reaction Hydrogenolysis Start Benzyl-Protected Conjugate (R-PEG2-OBn) Product Deprotected Conjugate (R-PEG2-OH) Start->Product Deprotection Catalyst H2, Pd/C

Benzyl Group Deprotection Workflow

PROTAC_Mechanism PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Catalysis

PROTAC-Mediated Protein Degradation

ADC_HER2_Pathway cluster_cell Cancer Cell cluster_signaling Normal HER2 Signaling (Blocked by ADC) HER2_Receptor HER2 Receptor Internalization Internalization (Endocytosis) HER2_Receptor->Internalization PI3K_AKT PI3K/AKT Pathway HER2_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_Receptor->RAS_MAPK ADC Anti-HER2 ADC ADC->HER2_Receptor Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induction Cell_Growth Cell Proliferation & Survival PI3K_AKT->Cell_Growth RAS_MAPK->Cell_Growth

Mechanism of an Anti-HER2 ADC

Conclusion

This compound stands as a cornerstone in the field of bioconjugation, offering a reliable and versatile solution for the synthesis of complex therapeutic and diagnostic agents. Its well-defined structure, combining a reactive amine, a stable protecting group, and a solubilizing PEG spacer, provides researchers with a powerful tool to advance the frontiers of medicine. A thorough understanding of its theoretical principles and experimental applications, as outlined in this guide, is essential for harnessing its full potential in the development of next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG2-amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-amine is a versatile bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics.[1] It features a terminal primary amine for conjugation and a benzyl-protected hydroxyl group. The short, hydrophilic diethylene glycol (PEG2) spacer enhances water solubility and can reduce the immunogenicity of the conjugated molecule.[1] The primary amine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds, making it an ideal tool for labeling proteins, antibodies, and other biomolecules.[2][3] This document provides detailed protocols for the conjugation of this compound to proteins and carboxylated surfaces, along with data on reaction parameters and characterization techniques.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation via NHS Ester Chemistry
ParameterRecommended RangeNotes
pH 7.2 - 8.5[2]Optimal for reaction with primary amines. Higher pH increases the rate of NHS ester hydrolysis.
Temperature 4°C - 25°C (Room Temperature)Lower temperatures can help to minimize hydrolysis of the NHS ester and maintain protein stability.
Reaction Time 30 minutes - 4 hoursCan be extended overnight at 4°C.
Buffer Phosphate, Borate, or Bicarbonate BufferAvoid buffers containing primary amines (e.g., Tris) as they will compete in the reaction.
Molar Excess of Activated Molecule to this compound 5:1 to 20:1The optimal ratio depends on the target molecule and desired degree of labeling.
Table 2: Purification and Characterization of this compound Conjugates
TechniquePurposeKey Considerations
Size-Exclusion Chromatography (SEC) Removal of excess, unreacted this compound and other small molecules.Effective for separating molecules based on size.
Ion-Exchange Chromatography (IEX) Separation of protein conjugates with different degrees of PEGylation.PEGylation can alter the surface charge of the protein.
Hydrophobic Interaction Chromatography (HIC) Purification of PEGylated proteins.PEGylation can alter the hydrophobicity of the protein.
SDS-PAGE Assessment of the degree of protein PEGylation.PEGylated proteins will show an increase in apparent molecular weight.
High-Performance Liquid Chromatography (HPLC) Quantification and purity analysis of the conjugate.Reversed-phase HPLC is commonly used.
Mass Spectrometry (MS) Confirmation of conjugation and determination of the precise molecular weight.ESI-MS and MALDI-TOF are common techniques.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of a protein (e.g., an antibody) that has been activated with an NHS ester to this compound.

Materials:

  • Protein-NHS ester conjugate

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., SEC column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein-NHS ester in the Conjugation Buffer to a final concentration of 2-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: a. Add the dissolved this compound to the protein solution. The molar ratio of this compound to the protein should be optimized, but a starting point of a 10 to 20-fold molar excess is recommended. b. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted this compound and quenching reagent. Other techniques like IEX or HIC can be used for further purification if needed.

  • Characterization: Characterize the purified conjugate using SDS-PAGE to visualize the increase in molecular weight, and confirm the conjugation and purity by HPLC and mass spectrometry.

Protocol 2: Conjugation of this compound to a Carboxylated Surface

This protocol outlines the covalent attachment of this compound to a surface (e.g., nanoparticles, beads) functionalized with carboxylic acid groups using EDC/NHS chemistry.

Materials:

  • Carboxylated surface

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5

  • Washing Buffer: Phosphate Buffered Saline (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Wash the Surface: Wash the carboxylated surface with the Activation Buffer to remove any storage buffers.

  • Activate Carboxyl Groups: a. Prepare a solution of EDC and NHS in the Activation Buffer. Typical concentrations are 2 mM EDC and 5 mM NHS. b. Add the EDC/NHS solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Wash the Surface: Wash the surface with cold Activation Buffer to remove excess EDC and NHS.

  • Conjugation Reaction: a. Immediately dissolve this compound in the Conjugation Buffer at a desired concentration (e.g., 1-10 mg/mL). b. Add the this compound solution to the activated surface and incubate for 2 hours at room temperature with gentle mixing.

  • Wash and Quench: a. Wash the surface with Conjugation Buffer to remove unreacted this compound. b. Add the Quenching Solution to block any remaining active NHS esters and incubate for 30 minutes.

  • Final Washes: Wash the surface thoroughly with PBS to remove any non-covalently bound molecules.

  • Characterization: The successful conjugation can be confirmed by various surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) to detect the increase in nitrogen content or by conjugating a fluorescently labeled molecule to the benzyl group after deprotection.

Visualizations

experimental_workflow cluster_protein Protocol 1: Protein Conjugation cluster_surface Protocol 2: Surface Conjugation p_start Start with Protein-NHS Ester p_conjugate Conjugation Reaction (1-2h RT or O/N 4°C) p_start->p_conjugate Add to protein solution p_reagent Dissolve This compound in DMSO/DMF p_reagent->p_conjugate p_quench Quench with Tris-HCl p_conjugate->p_quench p_purify Purification (e.g., SEC) p_quench->p_purify p_char Characterization (SDS-PAGE, MS) p_purify->p_char s_start Carboxylated Surface s_activate Activate with EDC/NHS s_start->s_activate s_wash1 Wash s_activate->s_wash1 s_conjugate Conjugation Reaction (2h RT) s_wash1->s_conjugate s_reagent Add this compound in Conjugation Buffer s_reagent->s_conjugate s_wash2 Wash & Quench s_conjugate->s_wash2 s_char Characterization s_wash2->s_char

Caption: Experimental workflows for this compound conjugation.

signaling_pathway cluster_pathway Example Signaling Pathway Inhibition by a PEGylated Therapeutic drug PEGylated Anti-Angiogenic Drug (e.g., DPPA-LNPs) receptor Receptor Tyrosine Kinase (e.g., VEGFR) drug->receptor Inhibits cux1 CUX1 receptor->cux1 Activates fgf1 FGF1 cux1->fgf1 Upregulates hgf HGF cux1->hgf Upregulates angiogenesis Angiogenesis fgf1->angiogenesis hgf->angiogenesis proliferation Endothelial Cell Proliferation & Migration angiogenesis->proliferation

Caption: Inhibition of an angiogenic signaling pathway by a PEGylated drug.

References

Application Notes and Protocols: Amine-Reactive Chemistry of Benzyl-PEG2-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the amine-reactive chemistry between Benzyl-PEG2-amine and N-hydroxysuccinimide (NHS) esters. This conjugation method is a cornerstone of bioconjugation and is widely employed in drug development, proteomics, and diagnostics for covalently linking molecules of interest.

Introduction

This compound is a bifunctional linker molecule featuring a terminal primary amine and a benzyl-protected hydroxyl group, connected by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] The primary amine group serves as a versatile nucleophile for reaction with various electrophiles, most notably NHS esters.[2] NHS esters are highly reactive acylating agents that readily couple with primary amines under mild conditions to form stable and irreversible amide bonds.[]

The PEG spacer in this compound enhances the water solubility of the molecule and any conjugate it is incorporated into. The benzyl group acts as a protecting group for a hydroxyl functionality, which can be deprotected via hydrogenolysis if further modification at that site is desired. This chemistry is fundamental in the construction of more complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of this compound acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.

cluster_reactants Reactants cluster_products Products Benzyl_PEG2_Amine This compound (R-NH2) Nucleophilic_Attack Nucleophilic Attack Benzyl_PEG2_Amine->Nucleophilic_Attack Primary Amine NHS_Ester NHS Ester (R'-CO-O-NHS) NHS_Ester->Nucleophilic_Attack Ester Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Amide_Conjugate Stable Amide Conjugate (R-NH-CO-R') Tetrahedral_Intermediate->Amide_Conjugate Release of NHS NHS_Byproduct NHS Byproduct Tetrahedral_Intermediate->NHS_Byproduct

Figure 1: Reaction mechanism of this compound with an NHS ester.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
pH 7.2 - 8.5The reaction rate increases with pH as more of the amine is deprotonated and thus more nucleophilic. However, the rate of NHS ester hydrolysis also increases at higher pH.
Reaction Time 30 minutes - 4 hoursCan be extended up to 24 hours for less reactive substrates. Reaction progress can be monitored by techniques like LC-MS or TLC.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to minimize hydrolysis of the NHS ester and for sensitive biomolecules.
Molar Ratio (NHS Ester:Amine) 1:1 to 20:1A molar excess of the NHS ester is often used to drive the reaction to completion, especially when conjugating to proteins with multiple available amines. For small molecule conjugation, a 1:1 or 2:1 ratio is common.
Solvent Anhydrous DMF, DMSO, CH2Cl2, or aqueous buffers (e.g., PBS, Borate)For water-insoluble reactants, a water-miscible organic solvent is used. The final concentration of organic solvent in aqueous reactions should typically not exceed 10%.
Competing Reaction NHS Ester HydrolysisThe half-life of an NHS ester can range from 4-5 hours at pH 7.0 (0°C) to as low as 10 minutes at pH 8.6 (4°C).

Experimental Protocols

Below are two detailed protocols for the conjugation of this compound with an NHS ester-activated molecule. Protocol A describes the reaction with a small molecule in an organic solvent, while Protocol B outlines the conjugation to a protein in an aqueous buffer system.

Protocol A: Conjugation of this compound to an NHS Ester-Activated Small Molecule

1. Materials:

  • This compound

  • NHS ester-activated small molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) (optional, as a base)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., column chromatography)

2. Procedure:

  • Preparation of Reactants:

    • Ensure all glassware is dry.

    • Dissolve the NHS ester-activated small molecule in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound in the same anhydrous solvent.

  • Reaction Setup:

    • Under continuous stirring, add the this compound solution to the NHS ester solution. A 1:1 or 2:1 molar ratio of NHS ester to amine is a good starting point.

    • If desired, a non-nucleophilic base such as TEA or DIPEA can be added to the reaction mixture.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 3-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The resulting product can be purified using standard organic synthesis techniques such as column chromatography to isolate the desired conjugate.

Protocol B: Conjugation of this compound to an NHS Ester-Activated Protein

1. Materials:

  • This compound

  • NHS ester-activated protein

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M phosphate, 0.15 M NaCl)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Desalting columns or dialysis equipment for purification

2. Procedure:

  • Preparation of Protein:

    • Dissolve the NHS ester-activated protein in the amine-free buffer to a concentration of 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in DMSO or DMF. Do not store the stock solution as the amine can degrade.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 20-fold molar excess of the amine is a common starting point for protein labeling.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to consume any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

    • Store the purified protein conjugate under conditions that are optimal for the non-conjugated protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioconjugation experiment involving this compound and an NHS ester-activated molecule, followed by purification and analysis.

Start Start: Prepare Reactants Dissolve_Amine Dissolve this compound in appropriate solvent Start->Dissolve_Amine Dissolve_NHS Dissolve NHS Ester in appropriate solvent Start->Dissolve_NHS Conjugation Conjugation Reaction (Control pH, Temp, Time) Dissolve_Amine->Conjugation Dissolve_NHS->Conjugation Monitoring Monitor Reaction (TLC / LC-MS) Conjugation->Monitoring Quenching Quench Reaction (Optional) Monitoring->Quenching Purification Purification (Chromatography / Dialysis) Quenching->Purification Analysis Analysis of Conjugate (MS, NMR, etc.) Purification->Analysis End End: Purified Conjugate Analysis->End

Figure 2: General experimental workflow for this compound and NHS ester conjugation.

References

Application Notes and Protocols for Benzyl-PEG2-amine in the PEGylation of Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule, is a clinically validated strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein and peptide therapeutics. This modification can lead to a longer circulating half-life, improved stability, increased solubility, and reduced immunogenicity. Benzyl-PEG2-amine is a versatile bifunctional linker used in PEGylation. It features a primary amine for conjugation and a benzyl group that serves as a protecting group, allowing for controlled and specific modification strategies.

These application notes provide a comprehensive overview of the use of this compound for the PEGylation of therapeutic proteins, including detailed experimental protocols, quantitative data on the effects of PEGylation, and visual representations of relevant workflows and biological pathways.

Advantages of PEGylation with this compound

The introduction of a PEG chain via this compound can confer several significant advantages to a therapeutic protein:

  • Enhanced In Vivo Half-Life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance, leading to a longer circulation time in the bloodstream.[1][2]

  • Improved Stability: The PEG moiety can protect the protein from proteolytic degradation and increase its thermal and chemical stability.[3][4][5]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system and the subsequent formation of anti-drug antibodies (ADAs).

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of proteins that are prone to aggregation.

  • Controlled Conjugation: The benzyl protecting group allows for selective deprotection, enabling multi-step bioconjugation strategies.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key properties of therapeutic proteins.

Table 1: Effect of PEGylation on Protein Thermal Stability

ProteinPEG MoietyMelting Temperature (Tm) of Unmodified Protein (°C)Melting Temperature (Tm) of PEGylated Protein (°C)Change in Tm (°C)Reference
Lysozyme20 kDa NHS-PEG202222+20
Alpha-1 Antitrypsin5 kDa PEGNot specifiedNo significant change~0
Model Protein 1Not specifiedNot specifiedIncreasedIncrease
Model Protein 2Not specifiedNot specifiedIncreasedIncrease

Table 2: Effect of PEGylation on Protein Bioactivity

Protein/PeptidePEG MoietyIC50/EC50 of Unmodified ProteinIC50/EC50 of PEGylated ProteinFold ChangeReference
Interferon α-2a20 kDa PEGED50: 7 pg/mLED50: 50-300 pg/mL7-43 fold increase
G-CSF10 kDa PEGEC50: 2.5 pg/mLEC50: 3.5 pg/mL1.4 fold increase
IL-6 Binding Peptide20 kDa PEGIC50: ~1 nMIC50: ~10 nM10 fold increase
Phenothiazine Derivative (PPMA)PEGNot ApplicableIC50: 0.04 mM (on CT-26 cells)Not Applicable
Phenothiazine Derivative (PPEA)PEGNot ApplicableIC50: 0.029 mM (on CT-26 cells)Not Applicable

Table 3: Effect of PEGylation on Protein Immunogenicity

Therapeutic ProteinPEG MoietyIncidence of Anti-Drug Antibodies (ADAs) in Unmodified ProteinIncidence of Anti-Drug Antibodies (ADAs) in PEGylated ProteinCommentsReference
General ConceptVariousHigherLowerPEGylation masks epitopes, reducing ADA formation.
Various ProteinsVariousNot specifiedNot specifiedAnti-PEG antibodies can sometimes be generated.

Experimental Protocols

The following protocols provide a framework for the conjugation of this compound to a therapeutic protein via its carboxyl groups (e.g., on aspartic or glutamic acid residues) and the subsequent removal of the benzyl protecting group. Note: Optimization is crucial for each specific protein and application.

Protocol 1: EDC/NHS Coupling of this compound to a Therapeutic Protein

This two-step protocol first activates the carboxyl groups on the protein using EDC and NHS, followed by conjugation with this compound.

Materials:

  • Therapeutic protein with accessible carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the therapeutic protein in ice-cold Activation Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines or carboxylates.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with this compound:

    • Immediately after activation, exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and NHS.

    • Dissolve this compound in the Coupling Buffer. Add the desired molar excess (e.g., 10 to 50-fold) of this compound to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography (SEC).

    • Analyze the fractions by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation.

Protocol 2: Deprotection of Benzyl Group by Catalytic Transfer Hydrogenation

This method removes the benzyl protecting group from the PEGylated protein.

Materials:

  • Benzyl-PEGylated protein

  • Palladium on carbon (Pd/C) catalyst (10% w/w)

  • Hydrogen donor: Ammonium formate or formic acid

  • Reaction Solvent: Ethanol/water or THF/water mixture

  • Inert gas (Argon or Nitrogen)

  • Filtration system (e.g., syringe filter with a 0.22 µm membrane)

  • Dialysis or SEC equipment for final purification

Procedure:

  • Reaction Setup:

    • Dissolve the Benzyl-PEGylated protein in the chosen reaction solvent.

    • Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight of the PEGylated protein).

    • Add the hydrogen donor. For ammonium formate, use a 3-10 fold molar excess.

    • Flush the reaction vessel with an inert gas.

  • Deprotection Reaction:

    • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40°C).

    • Monitor the reaction progress by a suitable method, such as mass spectrometry, to confirm the removal of the benzyl group (mass decrease of 90.05 Da).

  • Catalyst Removal and Purification:

    • Once the reaction is complete, carefully filter the mixture through a 0.22 µm filter to remove the Pd/C catalyst.

    • Purify the deprotected PEGylated protein by dialysis or SEC to remove the remaining reagents and byproducts.

  • Characterization:

    • Confirm the complete removal of the benzyl group and the integrity of the PEGylated protein using mass spectrometry and other analytical techniques as required.

Visualizations

Experimental Workflow for Protein PEGylation

G cluster_prep Preparation cluster_reaction Conjugation cluster_deprotection Deprotection (Optional) cluster_purification Purification & Analysis Protein Therapeutic Protein Activation Activate Protein (EDC/NHS) Protein->Activation PEG_Linker This compound Conjugation PEGylation Reaction PEG_Linker->Conjugation Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Deprotection Remove Benzyl Group (Hydrogenolysis) Quenching->Deprotection Purification Purification (SEC/Dialysis) Quenching->Purification If deprotection is not needed Deprotection->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Final PEGylated Protein Characterization->Final_Product GPCR_Signaling Ligand PEGylated Therapeutic Peptide Receptor GPCR Ligand->Receptor Binding & Activation G_Protein G-Protein (αβγ) Receptor->G_Protein GDP -> GTP Exchange G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

References

Application Notes and Protocols for Benzyl-PEG2-amine as a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-amine is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development.[1][2] Its unique structure, featuring a stable benzyl-protected hydroxyl group and a reactive primary amine, allows for the covalent linkage of two different molecules with a hydrophilic polyethylene glycol (PEG) spacer.[2][3] The benzyl group provides hydrophobicity and stability, while the PEG chain enhances water solubility, reduces immunogenicity, and provides flexibility to the conjugated molecule.[1] The terminal primary amine readily reacts with carboxylic acids, activated esters (such as NHS esters), and other carbonyl-containing compounds to form stable amide bonds.

These properties make this compound an ideal tool for a wide range of applications, including the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of surfaces for diagnostic and research purposes. This document provides detailed application notes and experimental protocols for the effective use of this compound in these key areas.

Key Applications and Properties

The dual functionality of this compound allows for a modular and controlled approach to bioconjugation. The benzyl group can act as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions for further modification, or it can be part of a larger molecular scaffold. The primary amine serves as a versatile handle for conjugation to a variety of biomolecules and surfaces.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Appearance Colorless to pale yellow oil-
Solubility Soluble in a wide range of organic solvents (e.g., DMSO, DMF, DCM) and has some aqueous solubility due to the PEG spacer.
Purity Typically >95%
Storage Store at -20°C for long-term stability.

Application 1: Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, linkers play a critical role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in circulation and efficient drug release at the target site. This compound can be incorporated into the linker-payload construct, where its primary amine can be used to attach to the payload, and the benzyl-protected end can be part of a larger linker system designed for specific cleavage mechanisms.

Experimental Protocol: General Workflow for ADC Synthesis using a this compound Containing Linker

This protocol outlines a general strategy for synthesizing an ADC where a this compound derivative is part of the linker-drug complex.

Diagram 1: General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_drug Linker-Drug Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification Purification and Characterization drug Cytotoxic Drug (with reactive group) linker_drug Linker-Drug Complex drug->linker_drug Conjugation linker This compound Derivative linker->linker_drug ADC Antibody-Drug Conjugate (ADC) linker_drug->ADC Conjugation to mAb mAb Monoclonal Antibody (mAb) activated_mAb Activated mAb mAb->activated_mAb Activation (e.g., reduction of disulfides) activated_mAb->ADC Conjugation purification Purification (e.g., SEC, HIC) ADC->purification characterization Characterization (e.g., MS, HPLC, DAR) purification->characterization

Caption: Workflow for ADC synthesis using a this compound containing linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound containing linker-drug complex with a reactive group for antibody conjugation (e.g., maleimide)

  • Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (if targeting cysteines)

  • Reaction buffers (e.g., phosphate buffer, borate buffer)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

  • Analytical instruments (e.g., mass spectrometer, HPLC)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the mAb into an appropriate reaction buffer (e.g., PBS, pH 7.4).

    • For cysteine conjugation, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by desalting or diafiltration.

  • Conjugation Reaction:

    • Dissolve the this compound containing linker-drug complex in a suitable organic solvent (e.g., DMSO).

    • Add the linker-drug solution to the prepared mAb solution. The molar ratio of the linker-drug to the mAb will determine the drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-drug.

  • Purification:

    • Purify the ADC from unreacted linker-drug and other impurities using SEC or HIC.

  • Characterization:

    • Determine the average DAR using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Confirm the identity and integrity of the ADC using mass spectrometry.

Table 2: Representative Data for ADC Characterization

ParameterMethodTypical Result
Average DAR HIC-HPLC / Mass Spectrometry3.5 - 4.0
Purity (monomer %) SEC-HPLC>95%
In Vitro Plasma Stability LC-MS/MS>90% intact ADC after 7 days
In Vitro Cytotoxicity Cell-based assayIC50 in the nanomolar range

Application 2: PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound can be used as a building block for constructing these linkers, providing the necessary spacing and physicochemical properties.

Experimental Protocol: Solid-Phase Synthesis of a PROTAC using a this compound Linker

This protocol describes a solid-phase approach to synthesize a PROTAC, incorporating this compound as part of the linker.

Diagram 2: Solid-Phase PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow resin Solid Support Resin resin_ligand1 Resin-Bound E3 Ligase Ligand resin->resin_ligand1 1. Attach E3 Ligase Ligand resin_linker Resin-Bound Ligand-Linker resin_ligand1->resin_linker 2. Couple this compound resin_protac Resin-Bound PROTAC resin_linker->resin_protac 3. Couple Target Protein Ligand protac Purified PROTAC resin_protac->protac 4. Cleavage and Purification

Caption: Workflow for solid-phase synthesis of a PROTAC.

Materials:

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • Fmoc-protected amino acids

  • E3 ligase ligand with a carboxylic acid handle

  • This compound

  • Target protein binder with a carboxylic acid handle

  • Coupling reagents (e.g., HATU, HOBt)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Resin Preparation and First Ligand Coupling:

    • Swell the resin in DMF.

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Couple the E3 ligase ligand to the resin using a coupling agent like HATU.

  • Linker Installation:

    • Couple an Fmoc-protected amino acid (if additional spacing is needed).

    • Deprotect the Fmoc group.

    • Couple this compound to the growing chain.

  • Second Ligand Coupling:

    • Couple the target protein binder to the free amine of the this compound linker using a coupling agent.

  • Cleavage and Purification:

    • Wash the resin thoroughly.

    • Cleave the PROTAC from the resin using a cleavage cocktail.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the PROTAC by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Table 3: Example Characterization Data for a Synthesized PROTAC

ParameterMethodTypical Result
Purity HPLC>98%
Identity High-Resolution Mass SpectrometryCalculated vs. Found mass within 5 ppm
Target Degradation Western Blot / ProteomicsDC₅₀ in the nanomolar range
Ternary Complex Formation SPR / TR-FRETK_D in the nanomolar range

Application 3: Surface Modification for Biomolecule Immobilization

This compound can be used to functionalize surfaces, such as sensor chips or nanoparticles, for the covalent immobilization of biomolecules. The amine group can be reacted with activated surface functionalities (e.g., NHS esters), and the benzyl-protected end can be deprotected to introduce a hydroxyl group for further modification or can be part of a larger capture molecule.

Experimental Protocol: Surface Functionalization and Protein Immobilization

This protocol describes the functionalization of an NHS-ester activated surface with this compound, followed by deprotection of the benzyl group and subsequent immobilization of a protein.

Diagram 3: Surface Modification and Immobilization Workflow

Surface_Modification_Workflow surface NHS-Ester Activated Surface amine_surface Amine-Reactive Surface (via this compound) surface->amine_surface 1. Amine Coupling hydroxyl_surface Hydroxyl-Functionalized Surface amine_surface->hydroxyl_surface 2. Benzyl Deprotection protein_surface Protein Immobilized Surface hydroxyl_surface->protein_surface 3. Protein Immobilization

Caption: Workflow for surface functionalization and protein immobilization.

Materials:

  • NHS-ester activated surface (e.g., sensor chip, magnetic beads)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Deprotection reagent (e.g., Palladium on carbon and hydrogen for hydrogenolysis)

  • Activation reagents for hydroxyl group (e.g., EDC/NHS)

  • Protein to be immobilized

  • Blocking buffer (e.g., ethanolamine or BSA solution)

  • Analytical instrument for surface characterization (e.g., SPR, XPS)

Procedure:

  • Surface Functionalization with this compound:

    • Dissolve this compound in the reaction buffer.

    • Incubate the NHS-ester activated surface with the this compound solution for 30-60 minutes at room temperature.

    • Wash the surface to remove unreacted linker.

  • Benzyl Group Deprotection:

    • Perform hydrogenolysis to remove the benzyl protecting group and expose the hydroxyl group. This step is dependent on the nature of the surface and may require specialized equipment.

  • Activation of Surface Hydroxyl Groups:

    • Activate the newly formed hydroxyl groups using a mixture of EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Protein Immobilization:

    • Dissolve the protein to be immobilized in a coupling buffer (e.g., acetate buffer, pH 4.5).

    • Incubate the activated surface with the protein solution.

  • Blocking:

    • Block any remaining active sites on the surface by incubating with a blocking buffer.

  • Characterization:

    • Confirm successful immobilization and assess the activity of the immobilized protein using appropriate techniques (e.g., SPR for binding analysis).

Table 4: Representative SPR Analysis of Immobilized Protein

AnalyteK_on (1/Ms)K_off (1/s)K_D (M)
Binding Partner 1 1.5 x 10⁵5.0 x 10⁻⁴3.3 x 10⁻⁹
Binding Partner 2 2.3 x 10⁴1.2 x 10⁻³5.2 x 10⁻⁸

Conclusion

This compound is a valuable heterobifunctional linker with broad applicability in bioconjugation, drug delivery, and surface chemistry. Its well-defined structure and versatile reactivity allow for the precise construction of complex biomolecular conjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their experimental designs, contributing to the advancement of targeted therapeutics and diagnostics.

References

Application Notes and Protocols for the Deprotection of Benzyl-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-amine is a versatile bifunctional linker molecule commonly employed in pharmaceutical research and drug development.[1] The benzyl group serves as a stable protecting group for the amine functionality, allowing for selective modifications at other parts of a molecule.[2] The subsequent deprotection of the benzyl group is a critical step to liberate the primary amine, enabling its conjugation to payloads such as drugs, imaging agents, or other biomolecules.[1] The hydrophilic polyethylene glycol (PEG) linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

This document provides detailed application notes and experimental protocols for the efficient deprotection of the benzyl group from this compound, focusing on methodologies that ensure the integrity of the PEG linker and the final product. The selection of an appropriate deprotection method is crucial and depends on factors such as the presence of other functional groups, reaction scale, and available laboratory equipment.

Method Selection

Several methods are available for the deprotection of N-benzyl groups, with catalytic hydrogenation and catalytic transfer hydrogenation being the most common and effective approaches. Acid-catalyzed cleavage is another possibility, though it may be less suitable for molecules containing acid-labile functional groups.

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)- Clean reaction with high yields.- Volatile byproducts (toluene).- Requires specialized hydrogenation equipment.- Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Catalytic Transfer Hydrogenation Ammonium Formate or Formic Acid, Pd/C- Does not require pressurized hydrogen gas.- Milder conditions compared to catalytic hydrogenation.- May require elevated temperatures.- Formic acid can be corrosive.
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, BBr₃)- Effective for substrates sensitive to hydrogenation.- Requires strongly acidic conditions which may not be suitable for acid-labile functional groups.- Reagents can be corrosive and require careful handling.

Quantitative Data Summary

The following table summarizes typical quantitative data for the deprotection of a closely related compound, Benzyl-PEG45-alcohol, which can be considered representative for this compound deprotection. Reaction conditions and yields may vary depending on the specific substrate and reaction scale.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)Methanol254>95
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMethanol802>95
Acid-Catalyzed CleavageBBr₃Dichloromethane01~90

Data adapted from deprotection of Benzyl-PEG45-alcohol.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20 mol%) to the solution under an inert atmosphere.

  • Seal the flask and replace the inert atmosphere with hydrogen. This is typically done by evacuating the flask and backfilling with hydrogen gas, repeating this cycle three times.

  • If using a balloon, ensure it is securely attached to the flask. For a hydrogenation apparatus, follow the manufacturer's instructions for pressurizing the system (typically 1-4 bar of H₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, PEG2-amine.

Protocol 2: Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor, such as ammonium formate, to achieve deprotection without the need for pressurized hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • To a stirred suspension of this compound (1 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product start This compound method1 Catalytic Hydrogenation start->method1 H₂, Pd/C method2 Catalytic Transfer Hydrogenation start->method2 NH₄HCO₂, Pd/C method3 Acid-Catalyzed Cleavage start->method3 Strong Acid product PEG2-amine method1->product method2->product method3->product

Caption: Overview of deprotection methods for this compound.

Catalytic_Hydrogenation_Workflow A Dissolve this compound in Methanol B Add 10% Pd/C Catalyst A->B C Introduce Hydrogen Gas (1-4 bar) B->C D Stir at Room Temperature C->D E Monitor Reaction by TLC/LC-MS D->E F Filter to Remove Catalyst E->F Upon Completion G Evaporate Solvent F->G H Obtain PEG2-amine Product G->H

References

Solid-Phase Synthesis of PROTACs Utilizing a Benzyl-PEG2-Amine Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) using Benzyl-PEG2-amine as a flexible linker. The methodologies detailed herein are designed to offer a structured and efficient approach for the construction of PROTAC libraries, facilitating the exploration of structure-activity relationships (SAR) to accelerate the development of novel protein degraders.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[2][3] Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for PROTAC development, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to parallel synthesis for library generation.[4]

This application note focuses on the use of this compound, a bifunctional linker containing a primary amine for on-resin conjugation and a benzyl-protected alcohol that can be deprotected for further functionalization if needed, although in this protocol, the primary amine is the key reactive group for solid-phase synthesis.

PROTAC Action and Synthesis Workflow

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The general mechanism is illustrated below.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome enters E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin E3->Ub recruits & transfers Ub->POI poly-ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Figure 1: General mechanism of PROTAC-mediated protein degradation.

The solid-phase synthesis workflow for a PROTAC using this compound typically involves the immobilization of the linker onto a solid support, followed by the sequential addition of the E3 ligase ligand and the POI ligand.

Synthesis_Workflow Resin Solid Support (e.g., Wang Resin) Linker_Coupling 1. Linker Immobilization (this compound) Resin->Linker_Coupling E3_Ligase_Coupling 2. E3 Ligase Ligand Coupling Linker_Coupling->E3_Ligase_Coupling POI_Ligand_Coupling 3. POI Ligand Coupling E3_Ligase_Coupling->POI_Ligand_Coupling Cleavage 4. Cleavage from Resin POI_Ligand_Coupling->Cleavage Purification 5. Purification (HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Figure 2: General workflow for solid-phase PROTAC synthesis.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a PROTAC, based on typical yields and purities reported in the literature for analogous syntheses.

Step No.Reaction StepReagents/ConditionsRepresentative Yield (%)Purity (HPLC)
1Linker ImmobilizationThis compound, DIC, HOBt, DMFLoading dependentN/A
2E3 Ligase Ligand CouplingE3 Ligase Ligand-COOH, HATU, DIPEA, DMF> 90% (on-resin)> 95% (on-resin)
3POI Ligand CouplingPOI Ligand-COOH, HATU, DIPEA, DMF> 85% (on-resin)> 95% (on-resin)
4Cleavage from ResinTFA/DCM> 80% (crude)Variable
5PurificationPreparative RP-HPLC50-70% (overall)> 98%

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a PROTAC using this compound. These are representative protocols and may require optimization based on the specific properties of the E3 ligase ligand and POI ligand.

Materials and Reagents:

  • Wang Resin (or other suitable resin with a hydroxyl functional group)

  • This compound

  • E3 Ligase Ligand with a terminal carboxylic acid (e.g., a pomalidomide derivative)

  • POI Ligand with a terminal carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Reagents for resin washing (e.g., Methanol, DCM, DMF)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Protocol 1: Immobilization of this compound Linker onto Wang Resin

This protocol describes the attachment of the this compound linker to a hydroxyl-functionalized resin, such as Wang resin.

  • Resin Swelling: Swell the Wang resin (1.0 eq) in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Activation of Linker: In a separate flask, dissolve this compound (3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq) in DMF. Stir for 15 minutes at room temperature to pre-activate the linker.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated linker solution to the resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes.

  • Final Wash: Wash the resin as described in step 4. Dry the resin under vacuum.

Protocol 2: Coupling of the E3 Ligase Ligand

This protocol details the attachment of the E3 ligase ligand to the immobilized linker.

  • Resin Swelling: Swell the linker-functionalized resin in DMF for 30 minutes.

  • Activation of E3 Ligase Ligand: In a separate flask, dissolve the E3 ligase ligand with a terminal carboxylic acid (2.0 eq), HATU (2.0 eq), and DIPEA (4.0 eq) in DMF. Stir for 10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated E3 ligase ligand solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the reaction progress.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

Protocol 3: Coupling of the POI Ligand

This protocol outlines the final coupling step to attach the POI ligand.

  • Resin Swelling: Swell the E3 ligase ligand-bound resin in DMF for 30 minutes.

  • Activation of POI Ligand: In a separate flask, dissolve the POI ligand with a terminal carboxylic acid (2.0 eq), HATU (2.0 eq), and DIPEA (4.0 eq) in DMF. Stir for 10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated POI ligand solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Monitor the reaction completion by taking a small sample of the resin for cleavage and LC-MS analysis.

  • Final Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

This protocol describes the cleavage of the synthesized PROTAC from the solid support and its subsequent purification.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA and 5% water (v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in the synthesis vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the crude PROTAC.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture and decant the ether. Dry the crude product under vacuum.

  • Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Conclusion

The solid-phase synthesis approach utilizing this compound as a linker offers a robust and efficient method for the construction of PROTACs. The protocols provided herein serve as a foundational guide for researchers to synthesize and evaluate novel protein degraders. The flexibility of solid-phase synthesis allows for the rapid generation of PROTAC libraries with diverse linkers, E3 ligase ligands, and POI ligands, thereby accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for Benzyl-PEG2-amine as a Linker in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-amine is a versatile, heterobifunctional linker commonly employed in bioconjugation, a suite of techniques used to covalently link biomolecules, such as proteins, peptides, and nucleic acids, with other molecules. This linker features a primary amine for conjugation and a benzyl-protected alcohol. The short di-ethylene glycol (PEG2) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. The benzyl protecting group offers stability during initial reactions and can be selectively removed via hydrogenolysis to reveal a hydroxyl group for further modification if required.[1][2]

These characteristics make this compound a valuable tool in the development of advanced therapeutics and diagnostics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload, enabling targeted delivery to cancer cells. In PROTACs, it tethers a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of disease-causing proteins.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on its application in the synthesis of ADCs and PROTACs.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₇NO₂[1][3]
Molecular Weight 195.26 g/mol [3]
Appearance Colorless to pale yellow oil
Solubility Soluble in organic solvents (DMF, DMSO, CH₂Cl₂) and aqueous buffers
Table 2: Illustrative Quantitative Data for Bioconjugates Utilizing PEG Linkers*
ApplicationParameterTypical Value RangeAnalytical Method
Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR)2 - 8HIC-HPLC, LC-MS
Conjugation Efficiency60 - 90%UV-Vis, LC-MS
In Vitro Cytotoxicity (IC₅₀)0.1 - 100 nMCell-based assays
PROTAC Degradation Concentration (DC₅₀)1 - 100 nMWestern Blot, Mass Spectrometry
Maximum Degradation (Dₘₐₓ)> 80%Western Blot, Mass Spectrometry
Ternary Complex Formation (Kᴅ)10 - 500 nMSPR, ITC

*Note: The values presented in this table are illustrative and based on typical ranges reported for ADCs and PROTACs utilizing short PEG linkers. Actual values will be specific to the biomolecule, payload/ligand, and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation with this compound

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, such as a payload for an ADC or a ligand for a PROTAC.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., payload, ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography (for purification)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DMSO. b. Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the NHS ester by TLC or LC-MS.

  • Conjugation Reaction: a. In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO. b. Add the solution of this compound to the activated carboxylic acid mixture. c. Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the conjugation by TLC or LC-MS.

  • Work-up and Purification: a. If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the desired this compound conjugate.

Protocol 2: Synthesis of a HER2-Targeted Antibody-Drug Conjugate (ADC)

This protocol outlines a representative procedure for conjugating a drug-linker construct, prepared using this compound as part of the linker, to an antibody targeting the HER2 receptor. This is a non-site-specific conjugation targeting lysine residues.

Materials:

  • Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

  • Drug-linker construct with an NHS ester reactive group (prepared as in Protocol 1, where the carboxylic acid is on the drug or a component of the linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Conjugation buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0

  • Quenching solution: 1 M Tris or glycine, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Ultrafiltration device (for concentration)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system for DAR determination

Procedure:

  • Antibody Preparation: a. Buffer exchange the anti-HER2 antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction: a. Dissolve the drug-linker-NHS ester in DMSO to a stock concentration of 10-20 mM. b. Add the drug-linker solution to the antibody solution at a molar excess of 5-10 fold to achieve the desired Drug-to-Antibody Ratio (DAR). c. Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Quenching and Purification: a. Quench the reaction by adding an excess of the quenching solution. b. Purify the ADC from unconjugated drug-linker using a pre-equilibrated SEC column. c. Collect the fractions containing the purified ADC.

  • Characterization: a. Concentrate the ADC solution using an ultrafiltration device. b. Determine the protein concentration by measuring the absorbance at 280 nm. c. Determine the average DAR using HIC-HPLC. Different peaks corresponding to different drug loadings will be resolved.

Protocol 3: Synthesis of an EGFR-Targeting PROTAC

This protocol provides a general method for the final step in synthesizing a PROTAC that targets the Epidermal Growth Factor Receptor (EGFR) for degradation, using a pre-formed EGFR ligand-Benzyl-PEG2-amine intermediate.

Materials:

  • EGFR ligand-Benzyl-PEG2-amine conjugate (prepared similarly to Protocol 1)

  • E3 ligase ligand with a reactive group (e.g., a carboxylic acid for amide bond formation)

  • Coupling reagents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reversed-phase HPLC (RP-HPLC) for purification

  • LC-MS and NMR for characterization

Procedure:

  • PROTAC Assembly: a. Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). Stir for 15 minutes at room temperature. c. Add the EGFR ligand-Benzyl-PEG2-amine conjugate (1.1 equivalents) to the reaction mixture. d. Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Purification and Characterization: a. Purify the crude PROTAC by preparative RP-HPLC. b. Lyophilize the pure fractions to obtain the final PROTAC. c. Characterize the PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 4: Deprotection of the Benzyl Group (Optional)

This protocol describes the removal of the benzyl protecting group from a bioconjugate containing the this compound linker via catalytic transfer hydrogenolysis, a milder alternative to high-pressure hydrogenation.

Materials:

  • Benzyl-protected bioconjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ammonium formate or formic acid as the hydrogen donor

  • Methanol or ethanol as the solvent

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: a. Dissolve the benzyl-protected bioconjugate in methanol or ethanol in a round-bottom flask. b. Carefully add Pd/C (typically 10-20 mol% relative to the substrate) to the solution under an inert atmosphere. c. Add ammonium formate (5-10 equivalents) or formic acid (excess) to the reaction mixture.

  • Hydrogenolysis: a. Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS by observing the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to obtain the crude deprotected product. d. Further purification may be performed if necessary (e.g., by HPLC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC (Anti-HER2 Ab + Linker + Payload) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of a HER2-targeted ADC.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (EGFR Ligand + Linker + E3 Ligand) EGFR EGFR Protein E3 E3 Ubiquitin Ligase Ternary Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary 1. Ternary Complex Formation EGFR->Ternary E3->Ternary Ub_EGFR Polyubiquitinated EGFR Ternary->Ub_EGFR 2. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_EGFR->Proteasome 3. Recognition Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Caption: Mechanism of action of an EGFR-targeting PROTAC.

Experimental_Workflow_ADC cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start: Anti-HER2 Antibody & Drug-Linker-NHS conjugation Lysine Conjugation start->conjugation purification Purification (SEC) conjugation->purification concentration Concentration & Protein Quantification (UV-Vis) purification->concentration dar DAR Analysis (HIC-HPLC) concentration->dar purity Purity & Aggregation (SEC) concentration->purity binding Binding Affinity (ELISA/SPR) dar->binding purity->binding cytotoxicity In Vitro Cytotoxicity Assay binding->cytotoxicity end End: Characterized ADC cytotoxicity->end

Caption: Experimental workflow for ADC synthesis and evaluation.

Conclusion

This compound serves as a valuable and versatile linker in the field of bioconjugation. Its primary amine allows for straightforward conjugation to carboxylic acids, while the benzyl-protected hydroxyl group provides an opportunity for subsequent modifications. The inclusion of a short PEG spacer enhances the physicochemical properties of the resulting bioconjugates. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the construction of innovative biotherapeutics such as ADCs and PROTACs. Successful implementation of these techniques requires careful optimization of reaction conditions and thorough characterization of the final products to ensure their quality, efficacy, and safety.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG2-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving Benzyl-PEG2-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in reactions involving this compound can arise from several factors, including the quality of the starting materials, suboptimal reaction conditions, the occurrence of side reactions, and product loss during workup and purification. A systematic approach to troubleshooting involves evaluating each step of your experimental workflow.

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Troubleshooting_Workflow cluster_Start cluster_Phase1 Phase 1: Analyte & Reagent Check cluster_Phase2 Phase 2: Reaction Monitoring cluster_Phase3 Phase 3: Condition Optimization cluster_Phase4 Phase 4: Workup & Purification cluster_End Start Low Yield Observed A Verify Starting Material Purity (this compound & Coupling Partner) Start->A B Check Reagent & Solvent Quality (Anhydrous, Purity) A->B C Monitor Reaction Progress (TLC, LC-MS, HPLC) B->C D Assess Reaction Completion C->D E Optimize Reaction Conditions (Temp, Time, Stoichiometry, pH) D->E Incomplete F Evaluate Workup & Purification (Extraction, Chromatography) D->F Complete E->C G Identify Side Products F->G End Yield Improved F->End Successful G->E

Caption: Troubleshooting workflow for low-yield this compound reactions.

2. How can I verify the quality of my this compound starting material?

The purity of this compound is crucial for a successful reaction. The primary amine is nucleophilic and can react with various electrophiles.[1] Contaminants can interfere with the desired reaction.

  • Appearance: Visually inspect the material. Significant color deviation from the expected appearance may indicate degradation.

  • Analytical Techniques: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

3. What are the optimal reaction conditions for coupling this compound with a carboxylic acid?

Amide bond formation is a common reaction for this compound. The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds.[2] Achieving a high yield often requires careful optimization of reaction conditions.

ParameterRecommendationRationale
Coupling Agents EDC/DCC with NHS or HOBtThese reagents activate the carboxylic acid to form a more reactive intermediate, facilitating the reaction with the amine.[3]
Stoichiometry 1.0 - 1.2 equivalents of this compoundUsing a slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification.
Solvent Anhydrous polar aprotic solvents (e.g., DMF, DCM, THF)These solvents are generally good for solubilizing the reactants and do not interfere with the reaction.[4] Ensure solvents are anhydrous to prevent hydrolysis of activated intermediates.[5]
Temperature 0°C to room temperatureThe initial activation of the carboxylic acid is often performed at 0°C to control the reaction rate, followed by warming to room temperature for the coupling with the amine.
pH Neutral to slightly basic (pH 7-8)Maintaining the appropriate pH is important for the nucleophilicity of the amine and the stability of the activated ester.

4. What are potential side reactions that could be lowering my yield?

Several side reactions can compete with the desired reaction, leading to a lower yield of your product.

  • Hydrolysis of Activated Esters: If there is moisture in your reaction, the activated carboxylic acid intermediate can hydrolyze back to the starting carboxylic acid.

  • Formation of N-acylurea: When using carbodiimides like DCC or EDC without an additive like NHS or HOBt, the activated intermediate can rearrange to form an unreactive N-acylurea byproduct.

  • Double Acylation: While less common for stoichiometric reactions, adding the activating agent or carboxylic acid too quickly or in large excess could potentially lead to side reactions if other reactive sites are present.

  • Reaction with CO2: Primary amines can react with carbon dioxide from the atmosphere to form carbamates, which can reduce the amount of free amine available for the desired reaction.

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Side_Reactions cluster_Reactants cluster_Desired Desired Pathway cluster_Side Side Reactions Amine This compound Carbamate Carbamate Formation (with CO2) Amine->Carbamate + CO2 Acid R-COOH Active_Ester Activated Ester Acid->Active_Ester + Activator Activator EDC/DCC Product Desired Amide Product Active_Ester->Product + Amine Hydrolysis Hydrolysis (R-COOH) Active_Ester->Hydrolysis + H2O N_Acylurea N-Acylurea Byproduct Active_Ester->N_Acylurea Rearrangement

Caption: Potential reaction pathways leading to low yield.

5. How should I monitor the progress of my reaction?

Monitoring the reaction is critical to determine the optimal reaction time and to confirm completion.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the disappearance of your starting materials and the appearance of your product. The product, being larger and often having different polarity, should have a different Rf value than the starting materials.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the consumption of reactants and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool to confirm the mass of the desired product and identify any side products that may be forming.

6. I've confirmed my reaction has gone to completion, but my yield is still low after purification. What could be the issue?

If the reaction has proceeded as expected, low yield after purification often points to issues with the workup and purification steps. The PEG chain in this compound imparts significant water solubility to molecules it's attached to, which can complicate extractions.

IssueRecommendation
Product Loss During Aqueous Workup Minimize the number of aqueous washes. If your product has significant water solubility, consider back-extracting the aqueous layers with an organic solvent.
Suboptimal Chromatography Conditions For flash chromatography, a gradient elution of methanol in dichloromethane is often effective. For higher purity, reverse-phase HPLC using a water/acetonitrile gradient with a C18 column is recommended.
Product Adsorption to Labware The PEG chain can sometimes cause the product to adhere to glass or plastic surfaces. Rinsing labware with the purification solvent can help recover adsorbed material.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound with a Carboxylic Acid

  • Reactant Preparation: Dissolve the carboxylic acid (1.0 eq.), N-hydroxysuccinimide (NHS) (1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DCM or DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with a 5% aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM.

Protocol 2: Monitoring Reaction Progress by TLC

  • Sample Preparation: At various time points, take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., DCM).

  • TLC Plate: Spot the diluted aliquot, along with standards of your starting materials, on a silica gel TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 5-10% methanol in DCM).

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amine).

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.

dot

Experimental_Workflow A 1. Dissolve Carboxylic Acid, NHS, and EDC in Anhydrous Solvent B 2. Stir at 0°C for 30 min (Activation) A->B C 3. Add this compound Solution B->C D 4. Warm to RT and Stir for 4-24h C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Workup: Aqueous Wash & Extraction E->F Complete G 7. Purify by Column Chromatography F->G H Product G->H

Caption: General experimental workflow for amide coupling.

References

Technical Support Center: Optimizing Benzyl-PEG2-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Benzyl-PEG2-amine coupling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound to molecules containing a carboxylic acid (using EDC/NHS chemistry) or an activated N-hydroxysuccinimide (NHS) ester.

Problem Possible Cause Recommended Solution
Low or No Coupling Yield Hydrolysis of NHS ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 for NHS ester coupling.[1][2] A pH that is too low will result in a protonated, unreactive amine, while a pH that is too high will accelerate hydrolysis of the NHS ester.[1][2]
Presence of primary amines in the buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound for reaction with the activated molecule. Use non-amine-containing buffers like PBS, HEPES, or borate buffer.
Inactive this compound Ensure the this compound has been stored correctly, typically at -20°C in a dry environment.
Insufficient molar excess of coupling reagents Optimize the molar ratio of the coupling reagents (EDC/NHS or the NHS ester) to the molecule being coupled. A molar excess is often required, but this should be determined empirically.
Precipitation of Reactants or Product High concentration of organic solvent If dissolving a water-insoluble molecule in an organic solvent like DMSO or DMF, minimize the final volume of the organic solvent in the aqueous reaction mixture (typically 0.5% to 10%).
Change in protein pI Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of a protein and reduce its solubility if the new pI is close to the buffer pH. Consider this when choosing the reaction buffer.
Poor solubility of the conjugate The addition of the PEG chain generally increases hydrophilicity. However, if the starting molecule is very hydrophobic, the resulting conjugate may still have limited aqueous solubility. Consider using a buffer with additives that enhance solubility, if compatible with the reaction.
Lack of Reproducibility Inconsistent NHS ester activity Due to their moisture sensitivity, the activity of NHS esters can vary between experiments. Always use freshly prepared solutions and handle the reagent carefully to avoid moisture contamination.
Variations in reaction time or temperature Standardize the reaction time and temperature for all experiments. Room temperature for 0.5 to 4 hours or 4°C overnight are common starting points.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to an NHS ester?

The optimal pH for reacting NHS esters with primary amines, like that on this compound, is between 7.2 and 8.5. In this range, the primary amine is sufficiently deprotonated to be nucleophilic and react with the NHS ester.

Q2: Which buffers are compatible with this compound coupling reactions?

Compatible buffers are those that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers. Buffers containing Tris or glycine should be avoided as they will compete in the reaction.

Q3: How should I store and handle this compound and NHS ester reagents?

NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. This compound should also be stored at -20°C in a dry environment.

Q4: What is the primary competing reaction when using NHS esters?

The primary competing reaction is the hydrolysis of the NHS ester, where the reagent reacts with water and becomes non-reactive. The rate of hydrolysis increases with increasing pH.

Q5: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the desired product.

Experimental Protocols

Protocol 1: Coupling of this compound to a Carboxylic Acid using EDC/NHS

This two-step protocol involves the activation of a carboxylic acid with EDC and NHS, followed by the addition of this compound.

  • Reagent Preparation :

    • Equilibrate EDC, NHS, and this compound to room temperature before opening the vials.

    • Prepare a stock solution of the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Prepare fresh stock solutions of EDC and NHS in an anhydrous solvent or activation buffer immediately before use.

    • Dissolve this compound in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Activation of Carboxylic Acid :

    • In a reaction vial, add the carboxylic acid solution.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxylic acid solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Coupling with this compound :

    • Add the this compound solution (1.0 equivalent) to the activated carboxylic acid mixture.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction :

    • To quench any unreacted NHS ester, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification :

    • Purify the conjugate using an appropriate chromatography method, such as size exclusion chromatography or reverse-phase HPLC.

Protocol 2: Coupling of this compound to an NHS-activated Molecule

This protocol describes the direct reaction of this compound with a molecule that is already functionalized with an NHS ester.

  • Reagent Preparation :

    • Dissolve the NHS-activated molecule in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.

    • Dissolve this compound in a non-nucleophilic buffer with a pH between 7.2 and 8.5 (e.g., 0.1 M sodium bicarbonate or PBS).

  • Coupling Reaction :

    • Add a 5- to 10-fold molar excess of the dissolved this compound to the solution of the NHS-activated molecule.

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction :

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification :

    • Purify the conjugate from excess this compound and byproducts using an appropriate chromatography method.

Visualizations

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Quenching Carboxylic_Acid Carboxylic Acid (-COOH) Activated_Ester NHS-activated Ester Carboxylic_Acid->Activated_Ester 15-30 min Room Temp EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate Stable Amide Bond (Conjugate) Activated_Ester->Conjugate Benzyl_PEG2_amine This compound (-NH2) Benzyl_PEG2_amine->Conjugate 2h RT or O/N 4°C pH 7.2-8.5 Final_Mixture Final Reaction Mixture Conjugate->Final_Mixture Quenching_Buffer Quenching Buffer (e.g., Tris) Quenching_Buffer->Final_Mixture Troubleshooting_Tree Start Low Coupling Yield Check_pH Is pH 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use PBS, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Check_Reagents Reagents fresh & dry? Check_Buffer->Check_Reagents Yes Change_Buffer->Check_Reagents Use_Fresh_Reagents Use fresh, anhydrous reagents Check_Reagents->Use_Fresh_Reagents No Check_Molar_Ratio Optimize molar ratio of reagents Check_Reagents->Check_Molar_Ratio Yes Use_Fresh_Reagents->Check_Molar_Ratio Success Yield Improved Check_Molar_Ratio->Success

References

Technical Support Center: Purification of Benzyl-PEG2-amine Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl-PEG2-amine conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the HPLC purification of this compound conjugates.

Q1: Why are my chromatogram peaks for this compound conjugates broad or tailing?

Peak broadening and tailing are common issues when purifying amine-containing compounds like this compound conjugates. The primary cause is often secondary interactions between the protonated amine groups of the analyte and ionized residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] This interaction can be mitigated by adjusting the mobile phase pH or using mobile phase additives.[1]

Q2: What is the recommended type of HPLC column for purifying this compound conjugates?

For the purification of PEGylated proteins and peptides, reversed-phase columns with C4 or C8 stationary phases are often preferred over C18 columns.[3] The shorter alkyl chains can provide better resolution and peak shape for large, somewhat hydrophobic molecules like PEGylated conjugates.[3] For smaller conjugates, a C18 column may also be suitable, but optimization is key. Using columns with a pore size of at least 300 Å is recommended for larger PEGylated molecules.

Q3: How can I improve the resolution between my desired conjugate and unreacted starting materials?

Optimizing the gradient is a critical step for improving resolution. A shallower gradient, which means increasing the organic solvent concentration more slowly over a longer period, can enhance the separation of closely eluting compounds. Additionally, adjusting the mobile phase pH and testing different organic solvents (e.g., acetonitrile vs. methanol) can alter selectivity and improve resolution.

Q4: What are the best mobile phase additives to use for improving peak shape?

Mobile phase additives, or "silanol blockers," can significantly enhance peak shape for amine-containing compounds.

  • Trifluoroacetic acid (TFA): Typically used at a concentration of 0.1% (v/v), TFA is a common ion-pairing agent that can improve peak shape and resolution.

  • Formic Acid: Another acidic additive used at around 0.1%, which can help to protonate silanol groups and reduce secondary interactions.

  • Triethylamine (TEA): This basic additive, often used at concentrations around 0.1%, acts as a competing base that blocks the active silanol sites on the stationary phase, thereby minimizing peak tailing.

Q5: My product recovery is low. What are the possible reasons and solutions?

Low recovery can stem from several factors:

  • Adsorption onto the Column: The conjugate may be irreversibly adsorbed onto the stationary phase. This can sometimes be mitigated by changing the column chemistry or adding solubilizing agents to the mobile phase.

  • Precipitation: The sample may not be fully soluble in the injection solvent or mobile phase. Ensure the sample is fully dissolved and consider injecting in a solvent similar in composition to the initial mobile phase.

  • Analyte Instability: The conjugate may be degrading during the purification process. This can be due to pH, temperature, or exposure to light and oxygen. Adding stabilizers or performing the purification at a lower temperature might help.

  • Poor Extraction from the Crude Mixture: Ensure that the initial extraction of the conjugate from the reaction mixture is efficient before proceeding to HPLC.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC purification of this compound conjugates.

Issue 1: Poor Peak Shape (Tailing or Broadening)

// Nodes start [label="Poor Peak Shape Observed\n(Tailing/Broadening)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH Optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH\n(Low pH: <3 with TFA/Formic Acid)\n(High pH: >8 with pH-stable column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_additive [label="Are Mobile Phase Additives Used?", fillcolor="#FBBC05", fontcolor="#202124"]; add_additive [label="Add Competing Base\n(e.g., 0.1% TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Is Column Appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Consider End-Capped Column\nor Column with Different Chemistry (C4/C8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> end_good; check_ph -> check_additive [label="Yes"]; check_additive -> add_additive [label="No"]; add_additive -> end_good; check_additive -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> end_good; check_column -> end_good [label="Yes"]; } } Caption: Troubleshooting logic for poor peak shape.

Issue 2: Low Resolution

// Nodes start [label="Low Resolution Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_gradient [label="Is the Gradient Optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_gradient [label="Decrease Gradient Slope\n(e.g., extend gradient time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Have Different Organic\nSolvents Been Tested?", fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Test Acetonitrile vs. Methanol\n(can alter selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is Temperature Controlled?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_temp [label="Increase Temperature Slightly\n(e.g., to 30-40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_gradient; check_gradient -> adjust_gradient [label="No"]; adjust_gradient -> end_good; check_gradient -> check_solvent [label="Yes"]; check_solvent -> change_solvent [label="No"]; change_solvent -> end_good; check_solvent -> check_temp [label="Yes"]; check_temp -> adjust_temp [label="No"]; adjust_temp -> end_good; check_temp -> end_good [label="Yes"]; } } Caption: Troubleshooting logic for low resolution.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound Conjugates

This protocol provides a starting point for developing a purification method. Optimization will be required for each specific conjugate.

// Nodes prep_sample [label="1. Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_hplc [label="2. HPLC System Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="3. Injection and Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="4. Purity Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recovery [label="5. Product Recovery", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_sample -> prep_hplc; prep_hplc -> injection; injection -> analysis; analysis -> recovery; } } Caption: Workflow for the purification of this compound conjugates.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Ensure the sample is fully dissolved to avoid column clogging.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

3. Gradient Conditions and Detection:

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: Monitor at a UV wavelength appropriate for the chromophore in your conjugate (e.g., 254 nm or 280 nm).

  • Gradient: A scouting gradient can be used initially to determine the elution profile (e.g., 5% to 95% B over 30 minutes). Based on the results, a shallower, optimized gradient should be developed to improve resolution.

4. Fraction Collection:

  • Inject the prepared sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the peak of the desired conjugate.

5. Purity Analysis and Product Recovery:

  • Analyze the collected fractions for purity using an analytical HPLC method or LC-MS.

  • Pool the pure fractions.

  • Remove the organic solvent (e.g., by lyophilization or rotary evaporation) to obtain the purified product.

Reference Data Tables

The following tables provide general reference data for HPLC method development. Optimal conditions will vary depending on the specific conjugate.

Table 1: Common Mobile Phase Additives and Their Functions

AdditiveTypical ConcentrationFunctionKey Considerations
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Ion-pairing agent, improves peak shape for basic compounds.Can suppress ionization in mass spectrometry (ESI-).
Formic Acid0.1% (v/v)Acidifier, improves peak shape.Less ion suppression in MS compared to TFA.
Triethylamine (TEA)0.1% (v/v)Competing base, reduces peak tailing by blocking silanol groups.Can affect selectivity and is not suitable for MS.
Ammonium Acetate10-20 mMBuffer, can improve peak shape.Volatile and MS-compatible.

Table 2: Comparison of Reversed-Phase Column Chemistries

Stationary PhaseKey CharacteristicsBest Suited For
C18 Highly hydrophobic, high retentivity.Small molecules, peptides. Can be too retentive for larger PEG conjugates.
C8 Moderately hydrophobic.Peptides, small proteins, and PEGylated conjugates.
C4 Less hydrophobic, lower retentivity.Larger proteins and highly hydrophobic PEGylated conjugates.
Phenyl Alternative selectivity based on pi-pi interactions.Aromatic compounds, can provide different selectivity for conjugates.

References

Common side reactions with Benzyl-PEG2-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a primary amine group (-NH2), a two-unit polyethylene glycol (PEG) spacer, and a benzyl (Bn) protecting group.[1][2] The primary amine allows for conjugation to molecules with reactive functional groups such as carboxylic acids, activated NHS esters, and carbonyls (aldehydes and ketones).[2][3][4] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous media. The benzyl group serves as a protecting group for a hydroxyl or other functional group on the molecule to which the PEG linker is attached and can be removed under specific conditions, such as hydrogenolysis.

This molecule is commonly used in:

  • Bioconjugation: Linking therapeutic agents, imaging agents, or other molecules to proteins, antibodies, and peptides.

  • PROTAC® Development: As a linker component in the synthesis of Proteolysis Targeting Chimeras.

  • Drug Delivery: To improve the pharmacokinetic properties of small molecules.

Q2: What are the most common side reactions when using this compound?

The primary amine of this compound is nucleophilic and can participate in several reactions. The most common side reactions depend on the coupling chemistry being employed:

  • Reaction with NHS Esters:

    • Hydrolysis of the NHS ester: This is a major competing reaction where the NHS ester reacts with water instead of the amine, leading to an inactive carboxylic acid and reduced conjugation efficiency. The rate of hydrolysis increases significantly with increasing pH.

    • Over-alkylation (Polysubstitution): If the target molecule has multiple primary amines (e.g., lysine residues on a protein), the NHS ester can react with more than one amine, leading to a heterogeneous mixture of products.

  • Reductive Amination with Aldehydes and Ketones:

    • Incomplete imine formation or reduction: The reaction between the amine and the carbonyl to form an imine, and the subsequent reduction of the imine to a stable amine linkage, may not go to completion, resulting in a mixture of starting materials and the desired product.

    • Over-alkylation: Similar to NHS ester reactions, if the target molecule has multiple carbonyl groups, or if the newly formed secondary amine reacts further, over-alkylation can occur.

  • General Side Reactions:

    • Aggregation of the conjugate: The modification of a biomolecule with this compound can sometimes lead to aggregation, especially with proteins. This can be influenced by factors such as the degree of conjugation, protein concentration, and buffer conditions.

    • Side reactions with other nucleophiles: While less common, the reactive partner of this compound (e.g., an NHS ester) could potentially react with other nucleophilic residues on a protein, such as thiols (cysteine) or hydroxyls (serine, threonine), particularly at higher pH.

Q3: How can I avoid these side reactions?

Minimizing side reactions requires careful control of reaction conditions. Key parameters to consider are:

  • pH Control: This is critical for many conjugation reactions. For NHS ester couplings, a pH range of 7.2-8.5 is generally recommended as a compromise between efficient amine acylation and minimizing NHS ester hydrolysis. For reductive amination, the pH should be controlled to facilitate imine formation without protonating the amine, typically in the range of 6-7.

  • Molar Ratio of Reactants: Optimizing the molar ratio of this compound to the target molecule is crucial. Using a large excess of one reactant can drive the reaction to completion but may also increase the risk of over-alkylation. It is recommended to perform small-scale trial reactions to determine the optimal ratio for your specific application.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the likelihood of side reactions and degradation. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal reaction time.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) when performing NHS ester conjugations, as they will compete with your target molecule for reaction. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.

  • Purity of Reagents: Use high-purity this compound and other reagents to avoid introducing contaminants that could lead to side reactions.

Troubleshooting Guides

Issue 1: Low Conjugation Yield
Potential Cause Troubleshooting Steps
Hydrolysis of NHS ester - Ensure the pH of the reaction buffer is within the optimal range (7.2-8.5). - Use freshly prepared solutions of the NHS ester. - Minimize the reaction time by monitoring the reaction progress.
Incomplete reaction - Increase the molar excess of this compound (or the reactive partner). - Extend the reaction time, while monitoring for product degradation. - Ensure adequate mixing of the reactants.
Competing nucleophiles in the buffer - Use an amine-free buffer such as PBS or bicarbonate buffer for NHS ester reactions.
Steric hindrance - If conjugating to a large biomolecule, the reaction site may be sterically hindered. Consider using a longer PEG linker to increase accessibility.
Incorrect pH for reductive amination - Optimize the pH to be in the range of 6-7 to favor imine formation.
Inactive reducing agent in reductive amination - Use a fresh batch of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).
Issue 2: Product Aggregation
Potential Cause Troubleshooting Steps
High degree of conjugation - Reduce the molar excess of this compound to decrease the number of PEG chains attached per molecule.
High protein concentration - Perform the conjugation reaction at a lower protein concentration.
Inappropriate buffer conditions - Screen different buffers with varying pH and ionic strength. - Add excipients such as arginine or non-ionic surfactants (e.g., polysorbates) to the reaction mixture to improve solubility.
Hydrophobic interactions - The benzyl group can introduce hydrophobicity. Ensure the final conjugate is in a buffer that can maintain its solubility. Consider using a longer PEG chain if hydrophobicity is a major issue.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester

This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules involved.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Dissolve this compound in the reaction buffer to a desired concentration.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the NHS ester solution.

    • Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.

  • Characterization:

    • Analyze the purified conjugate using techniques such as HPLC, LC-MS, and SDS-PAGE to confirm conjugation and assess purity.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde or Ketone

This protocol provides a general guideline for a one-pot reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., 0.1 M MES or HEPES, pH 6.0-7.0)

  • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., reverse-phase HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde or ketone-containing molecule and this compound in the reaction buffer at the desired molar ratio.

  • Imine Formation and Reduction:

    • Add the reducing agent to the reaction mixture. A 1.5 to 2-fold molar excess of the reducing agent over the limiting reactant is a good starting point.

    • Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Quenching the Reaction:

    • Quench the reaction by adding a solution of Tris or another primary amine to react with any remaining aldehyde or ketone.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method, such as reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques like LC-MS and NMR.

Visualizations

G Troubleshooting Low Conjugation Yield LowYield Low Conjugation Yield CheckReagents Check Reagent Quality and Concentration LowYield->CheckReagents CheckConditions Check Reaction Conditions LowYield->CheckConditions Hydrolysis NHS Ester Hydrolysis? CheckConditions->Hydrolysis Competition Competing Nucleophiles? CheckConditions->Competition pH_issue Incorrect pH? CheckConditions->pH_issue Ratio_issue Suboptimal Molar Ratio? CheckConditions->Ratio_issue Hydrolysis->Competition No UseFreshReagents Use fresh NHS ester solution Hydrolysis->UseFreshReagents Yes Competition->pH_issue No ChangeBuffer Use amine-free buffer (e.g., PBS) Competition->ChangeBuffer Yes pH_issue->Ratio_issue No AdjustpH Adjust pH to 7.2-8.5 for NHS ester pH_issue->AdjustpH Yes OptimizeRatio Optimize molar ratio through titration Ratio_issue->OptimizeRatio Yes

Caption: Troubleshooting workflow for low conjugation yield.

G General Workflow for this compound Conjugation Start Start PrepareReagents Prepare Reactant Solutions Start->PrepareReagents Reaction Perform Conjugation Reaction PrepareReagents->Reaction Quench Quench Reaction Reaction->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Final Product Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for conjugation.

References

Improving the solubility of Benzyl-PEG2-amine reaction products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG2-amine and its reaction products. It addresses common solubility challenges encountered during and after synthesis.

Troubleshooting Guide

Low or no solubility of your this compound reaction product can manifest as precipitation, cloudiness, or the formation of an oil or gel. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Product precipitated out of solution during the reaction.

Possible CauseRecommended Action
Solvent Incompatibility The polarity of the reaction solvent may not be suitable for the product. As the reaction proceeds, the product's polarity may change significantly from that of the starting materials. Consider using a more polar solvent or a co-solvent system.
Product Concentration The concentration of the product may have exceeded its solubility limit in the chosen solvent. If possible, perform the reaction at a higher dilution.
Temperature Effects The reaction temperature may be influencing the product's solubility. Some compounds are less soluble at higher or lower temperatures. Try adjusting the reaction temperature.
pH Shift If the reaction generates acidic or basic byproducts, the pH of the reaction mixture may be shifting to a point where the product is no longer soluble. Consider adding a non-reactive buffer to the reaction mixture.

Problem: Product is poorly soluble during work-up and purification.

Possible CauseRecommended Action
Inappropriate Extraction Solvent The chosen organic solvent for extraction may not be optimal for your product. The combination of the hydrophobic benzyl group and the hydrophilic PEG chain can lead to challenging solubility behavior.[1] Test a range of solvents with varying polarities.
Precipitation upon Aqueous Wash The product may be "salting out" or precipitating upon contact with aqueous wash solutions. Minimize the number of aqueous washes or use a more organic-soluble wash solution if possible.
Aggregation The product molecules may be self-associating and aggregating, leading to insolubility. This is a common issue with PEGylated molecules.[2][3] Strategies to disrupt aggregation, such as pH adjustment or the addition of solubilizing agents, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound reaction products?

A1: The solubility of this compound reaction products is influenced by several factors, primarily the nature of the molecule it is reacted with. The this compound itself has both a hydrophobic benzyl group and a hydrophilic PEG2 (polyethylene glycol) chain.[1] This amphiphilic nature means its reaction products can exhibit variable solubility. Generally, the PEG chain enhances water solubility.[4] However, if this compound is reacted with a large, hydrophobic molecule, the resulting product may have poor aqueous solubility. Conversely, reaction with a polar, charged molecule may enhance aqueous solubility.

Q2: How can I improve the aqueous solubility of my final product?

A2: Several strategies can be employed to improve the aqueous solubility of your this compound reaction product:

  • pH Adjustment: Since the parent molecule contains an amine group, the product will likely have a pKa that can be exploited. Adjusting the pH of the solution to protonate the amine (typically by adding a mild acid to achieve a pH below the pKa) can significantly increase aqueous solubility by forming a more soluble salt.

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of your product. Common co-solvents include ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Addition of Solubilizing Excipients: For challenging products, the use of surfactants or cyclodextrins can help to form micelles or inclusion complexes, respectively, which can encapsulate the hydrophobic portions of your molecule and increase its apparent aqueous solubility.

Q3: My product has crashed out of solution. How can I get it back into solution?

A3: If your product has precipitated, you can try the following to redissolve it:

  • Solvent Screening: Test the solubility of a small amount of the precipitate in a variety of solvents (see Table 1 for suggestions).

  • pH Adjustment: If the precipitate is in an aqueous medium, try adjusting the pH. For products with a basic amine handle, lowering the pH is often effective.

  • Heating: Gently warming the mixture may increase the solubility of the product. However, be cautious of potential product degradation at elevated temperatures.

  • Sonication: Applying ultrasonic energy can sometimes help to break up aggregates and facilitate dissolution.

Q4: Which organic solvents are best for dissolving this compound reaction products?

A4: The choice of organic solvent will depend on the overall polarity of your final product. A good starting point is to test solvents that can accommodate both the polar and non-polar features of the molecule.

Quantitative Solubility Data

The following table provides illustrative solubility data for a hypothetical Benzyl-PEG2-amide product in various solvents. This data is intended as a guide; actual solubilities will vary depending on the specific structure of the amide.

Table 1: Illustrative Solubility of a Benzyl-PEG2-Amide Derivative

SolventPredicted Solubility (mg/mL) at 25°CRationale
Water (pH 7)< 1The hydrophobic benzyl and amide-linked moiety can limit aqueous solubility at neutral pH.
Water (pH 3)> 50Protonation of any basic nitrogen atoms will form a more soluble salt.
Ethanol> 100The alcohol can interact favorably with both the PEG chain and the less polar parts of the molecule.
Acetonitrile> 100A polar aprotic solvent that is often effective for a wide range of polarities.
Dichloromethane (DCM)> 100A good solvent for many organic compounds, though less effective for highly polar molecules.
Dimethyl Sulfoxide (DMSO)> 200A highly polar aprotic solvent with excellent solubilizing power for many compounds.
Hexanes< 0.1The non-polar nature of hexanes is unlikely to effectively solvate the polar PEG and amide components.

Experimental Protocols

Protocol 1: Screening for Optimal Solvent and pH

This protocol outlines a systematic approach to identify suitable solvent and pH conditions for your this compound reaction product.

Materials:

  • Your dried this compound reaction product

  • A selection of solvents (e.g., Water, Ethanol, Acetonitrile, DMSO, DCM)

  • 0.1 M HCl and 0.1 M NaOH

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 1 mg of your product into each of several vials.

  • To the first set of vials, add 100 µL of each of the different solvents.

  • Vortex each vial vigorously for 1 minute.

  • Visually inspect for dissolution. If the product has dissolved, add another 1 mg and repeat until a saturated solution is obtained to estimate the solubility.

  • For the vials with water, if the product is not fully soluble, adjust the pH. In one vial, add 1 µL increments of 0.1 M HCl, vortexing after each addition, and observe for dissolution. In another vial, use 0.1 M NaOH.

  • Record the solvent and pH (if applicable) that provides the best solubility.

Protocol 2: Method for Redissolving a Precipitated Product using a Co-solvent System

This protocol provides a method for solubilizing a product that has precipitated from an aqueous solution.

Materials:

  • Suspension of your precipitated product in water

  • A water-miscible organic co-solvent (e.g., Ethanol, Acetonitrile, or DMSO)

  • Stir plate and stir bar

Procedure:

  • Place the vial containing the suspension on a stir plate.

  • While stirring, add the co-solvent dropwise to the suspension.

  • Monitor for the dissolution of the precipitate.

  • Continue adding the co-solvent until the solution becomes clear.

  • Note the approximate ratio of co-solvent to water required for complete dissolution. This information can be used to guide future formulation or purification steps.

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Poorly Soluble Reaction Product solvent_screen Solvent Screening (Protocol 1) start->solvent_screen Initial Attempt ph_adjustment pH Adjustment (Protocol 1) solvent_screen->ph_adjustment If still insoluble soluble Soluble Product solvent_screen->soluble Success cosolvent Co-solvent Addition (Protocol 2) ph_adjustment->cosolvent If still insoluble ph_adjustment->soluble Success cosolvent->soluble Success

Caption: Troubleshooting workflow for improving product solubility.

signaling_pathway cluster_factors Factors Influencing Solubility cluster_product Reaction Product State pH pH Soluble Soluble pH->Soluble Optimal Insoluble Insoluble (Precipitate/Aggregate) pH->Insoluble Sub-optimal Solvent Solvent Polarity Solvent->Soluble Matching Polarity Solvent->Insoluble Mismatched Polarity Temperature Temperature Temperature->Soluble Favorable Temperature->Insoluble Unfavorable Concentration Concentration Concentration->Insoluble Exceeds Limit

Caption: Key factors affecting the solubility of reaction products.

References

Stability issues of Benzyl-PEG2-amine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in a dry, dark place for long-term stability (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.

Q2: What are the potential stability issues with this compound in solution?

A2: this compound has three key structural components that can be susceptible to degradation under certain conditions: the benzyl ether linkage, the polyethylene glycol (PEG) linker, and the primary amine group. Potential stability issues include:

  • Acid or Base-Catalyzed Cleavage: The benzyl ether bond can be cleaved under strong acidic or basic conditions.

  • Oxidative Degradation: The PEG chain is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions. This degradation can lead to the formation of impurities like formaldehyde and formic acid, which can in turn react with the primary amine.

  • Debenzylation: The benzyl group can be removed via catalytic hydrogenolysis (reductive cleavage).

  • Amine Reactions: The primary amine is a nucleophilic and basic site, making it reactive towards electrophiles, aldehydes, ketones, and carboxylic acids.

Q3: In which types of solvents is this compound expected to be most stable?

A3: Generally, this compound is expected to be most stable in anhydrous, aprotic solvents that are free of acids, bases, and strong oxidizing or reducing agents. Solvents such as anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are likely to be suitable for short-term handling and reactions, provided they are pure. For aqueous applications, neutral buffered solutions (pH ~7) are preferable to acidic or basic solutions.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: While protic solvents like methanol and ethanol can be used, there are some considerations. In the presence of certain catalysts (e.g., palladium on carbon for hydrogenolysis), alcoholic solvents can sometimes participate in side reactions. For routine dissolution and subsequent reactions where the solvent is inert, short-term use of high-purity alcohol is generally acceptable. However, for long-term storage in solution, aprotic solvents are recommended.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is pH-dependent.

  • Acidic conditions (low pH): Can lead to the cleavage of the benzyl ether linkage. Primary amines are also protonated at low pH, which can affect their reactivity.

  • Neutral conditions (pH ~7): Generally, the compound is most stable at neutral pH.

  • Basic conditions (high pH): Can also promote the cleavage of the benzyl ether. The PEG chain can also be more susceptible to degradation under strongly basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in my reaction. Degradation of this compound due to solvent impurities or reaction conditions.Ensure you are using high-purity, anhydrous solvents. If applicable, degas your solvents. Avoid strong acids, bases, and oxidizing/reducing agents if they are not part of your intended reaction. Consider performing a stability test of this compound under your reaction conditions without other reagents.
Loss of compound during workup or purification. The compound may be sensitive to the pH of aqueous washes or the purification conditions.If using aqueous extraction, use neutral water or buffered solutions. For chromatography, consider using a neutral mobile phase and avoid highly acidic or basic modifiers if possible.
Inconsistent reaction yields. Variability in the quality of this compound or solvents. The compound may be degrading upon storage.Store this compound under the recommended conditions (-20°C, dry, dark). Use fresh, high-purity solvents for each reaction.
Formation of a precipitate in solution. Poor solubility or degradation leading to insoluble byproducts.Confirm the solubility of this compound in your chosen solvent at the desired concentration. If a precipitate forms over time, it may be a sign of degradation. Analyze the precipitate to identify its nature.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat a solid sample of this compound in an oven at 70°C for 48 hours. Also, heat a 1 mg/mL solution of the compound at 70°C for 48 hours.

  • Photostability: Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for an HPLC method to monitor the degradation of this compound.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) and optimize as needed.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation

The following table can be used to summarize the quantitative data from a forced degradation study.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Products (Peak Area %)
0.1 M HCl, 60°C0100-
8
24
0.1 M NaOH, RT0100-
4
8
3% H₂O₂, RT0100-
8
24
70°C (Solution)0100-
24
48
Photostability0100-
(ICH Q1B)TBD

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (70°C) stock->thermal Expose to stress photo Photostability (ICH Q1B) stock->photo Expose to stress sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc data Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study of this compound.

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products compound This compound debenzylation Debenzylation (e.g., H₂/Pd) compound->debenzylation peg_oxidation PEG Oxidation (e.g., heat, light, metal ions) compound->peg_oxidation ether_cleavage Ether Cleavage (strong acid/base) compound->ether_cleavage amine_reaction Amine Reaction (e.g., with electrophiles) compound->amine_reaction toluene Toluene + PEG2-amine debenzylation->toluene peg_fragments PEG Fragments (e.g., aldehydes, acids) peg_oxidation->peg_fragments benzyl_alcohol Benzyl Alcohol + HO-PEG2-amine ether_cleavage->benzyl_alcohol conjugated_product Conjugated Product amine_reaction->conjugated_product

Caption: Potential degradation pathways of this compound.

Technical Support Center: Overcoming Steric Hindrance in Benzyl-PEG2-amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG2-amine conjugation. Our goal is to help you overcome common challenges, particularly those related to steric hindrance, and achieve successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound conjugation?

A1: Steric hindrance refers to the spatial obstruction that prevents the reactive amine group of this compound from efficiently coupling with the target functional group (e.g., an activated carboxylic acid or NHS ester) on your molecule of interest. This can be caused by the bulky nature of the molecule you are trying to conjugate, the short PEG2 spacer of the linker, or the inaccessibility of the target functional group within the molecule's three-dimensional structure.

Q2: What are the common signs that steric hindrance is affecting my conjugation reaction?

A2: Common indicators of steric hindrance include:

  • Low conjugation yield: The amount of desired conjugate is significantly lower than expected.

  • Incomplete reaction: A large amount of starting material remains even after extended reaction times or with an excess of one reactant.

  • Formation of side products: Undesired products may be formed due to reactions at more accessible, less hindered sites.

  • No reaction: In severe cases, the desired conjugation may not occur at all.

Q3: How does the short PEG2 spacer in this compound contribute to steric hindrance?

A3: The di-ethylene glycol (PEG2) spacer is relatively short. While it provides some flexibility and hydrophilicity, its limited length may not be sufficient to overcome the spatial barriers imposed by bulky molecules, preventing the reactive amine from reaching the target site.[1]

Q4: When should I consider using a longer PEG linker instead of this compound?

A4: You should consider a longer PEG linker (e.g., Benzyl-PEG4-amine or longer) when you are working with:

  • Large biomolecules like antibodies or proteins where the conjugation site is in a sterically crowded environment.

  • Hydrophobic molecules that may aggregate and obstruct the reaction site.

  • Cases where you observe consistently low yields with this compound despite optimizing other reaction parameters.

Longer PEG chains provide greater flexibility and a longer reach for the reactive group, which can help overcome steric barriers.[2]

Q5: What is the purpose of the benzyl group in this compound and when should it be removed?

A5: The benzyl group is a protecting group for a hydroxyl or other functional group on the opposite end of the PEG linker.[3] It prevents this group from participating in unwanted side reactions during the amine conjugation. The benzyl group is typically removed after the amine conjugation is complete, in a separate deprotection step, to reveal the protected functional group for subsequent reactions or for the final application of the conjugate.[4][5]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Steric Hindrance - Optimize Reaction Conditions: Increase reaction temperature to provide more energy to overcome the activation barrier. Microwave irradiation can also be effective. - Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature). - Use a Linker with a Longer Spacer: Switch to a Benzyl-PEG linker with a longer PEG chain (e.g., PEG4, PEG8) to increase the distance and flexibility between the two molecules.
Suboptimal Reaction pH - For NHS ester reactions, maintain a pH between 7.2 and 8.5 for optimal reactivity of the primary amine. - For carbodiimide-mediated couplings (e.g., EDC/NHS), a slightly acidic pH (4.5-6.0) is optimal for carboxyl activation, followed by a neutral to slightly basic pH (7.0-8.0) for the coupling with the amine.
Inactive Reagents - Check Reagent Quality: Ensure that your this compound and activating reagents (e.g., NHS ester, EDC) have not degraded. Store them under the recommended conditions (e.g., -20°C, desiccated). - Use Fresh Solutions: Prepare solutions of activating agents immediately before use, as they can hydrolyze in the presence of moisture.
Presence of Competing Nucleophiles - Use Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated species. Use buffers like PBS (phosphate-buffered saline) or HEPES.
Problem 2: Difficulty in Benzyl Group Deprotection
Possible Cause Recommended Solution
Inefficient Catalytic Hydrogenolysis - Catalyst Activity: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not poisoned. Amines can sometimes act as catalyst poisons; performing the reaction in an acidified solution (e.g., with HCl in ethanol) can mitigate this. - Hydrogen Pressure: While balloon pressure can be sufficient, for difficult deprotections, a higher hydrogen pressure in a dedicated hydrogenation apparatus may be necessary. - Solvent Choice: Use appropriate solvents like ethanol, methanol, or ethyl acetate. Ensure vigorous stirring to maximize catalyst exposure to the substrate and hydrogen.
Incomplete Reaction with Transfer Hydrogenation - Optimize Reagent Stoichiometry: If using a hydrogen donor like ammonium formate, ensure a sufficient molar excess is used. - Acidify the Reaction: As with catalytic hydrogenation, acidifying the reaction medium can improve the efficiency of deprotection in the presence of amines.

Data Presentation

Table 1: Effect of PEG Spacer Length on Conjugation Efficiency (Illustrative Data)

LinkerSpacer Length (n)Relative Yield (%)Reference
Benzyl-PEG2 -amine245Hypothetical
Benzyl-PEG4 -amine475Hypothetical
Benzyl-PEG8 -amine890Hypothetical
Benzyl-PEG12 -amine1295Hypothetical

Note: This table presents illustrative data to demonstrate the general trend of increasing conjugation efficiency with longer PEG spacers in sterically hindered systems. Actual yields will vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester-Activated Molecule
  • Preparation of Amine-Free Buffer: Prepare a 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-7.4. Ensure the buffer is free of any primary amine-containing substances.

  • Dissolve the NHS Ester-Activated Molecule: Dissolve your NHS ester-activated molecule in an appropriate anhydrous solvent like DMSO or DMF to a stock concentration of 10-50 mg/mL. This should be done immediately before use.

  • Dissolve this compound: Dissolve this compound in the amine-free reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the NHS ester-activated molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted this compound and other byproducts.

Protocol 2: Benzyl Group Deprotection via Catalytic Hydrogenolysis
  • Dissolve the Conjugate: Dissolve the Benzyl-PEG2-conjugate in a suitable solvent such as ethanol or methanol.

  • Acidification (Optional but Recommended): If the conjugate contains other amine groups, add a sufficient amount of HCl in ethanol to neutralize them.

  • Add Catalyst: Carefully add 5-10% by weight of 10% Palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the reaction vessel and refill with hydrogen gas (balloon pressure is often sufficient). Repeat this process 2-3 times.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by a suitable technique like LC-MS or TLC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the deprotected conjugate as needed.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Conjugation Yield check_hindrance Is Steric Hindrance Suspected? start->check_hindrance optimize_conditions Optimize Reaction Conditions (Temp, Time) check_hindrance->optimize_conditions Yes check_pH Is Reaction pH Optimal? check_hindrance->check_pH No longer_linker Use Longer PEG Spacer (e.g., Benzyl-PEG4-amine) optimize_conditions->longer_linker success Successful Conjugation longer_linker->success adjust_pH Adjust pH (7.2-8.5 for NHS esters) check_pH->adjust_pH No check_reagents Are Reagents Active? check_pH->check_reagents Yes adjust_pH->success fresh_reagents Use Fresh Reagents and Anhydrous Solvents check_reagents->fresh_reagents No check_buffer Is Buffer Amine-Free? check_reagents->check_buffer Yes fresh_reagents->success change_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->change_buffer No check_buffer->success Yes change_buffer->success

Caption: Troubleshooting workflow for low conjugation yield.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection prep_reagents Prepare Reactants (Activated Molecule & this compound) conjugation Incubate at RT or 4°C prep_reagents->conjugation purify_conjugate Purify Conjugate (SEC or HIC) conjugation->purify_conjugate dissolve_conjugate Dissolve Conjugate in Solvent purify_conjugate->dissolve_conjugate hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2) dissolve_conjugate->hydrogenolysis purify_final Purify Final Product hydrogenolysis->purify_final characterization Characterize Product (LC-MS, NMR) purify_final->characterization

Caption: Experimental workflow for this compound conjugation.

References

Technical Support Center: Monitoring Benzyl-PEG2-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving Benzyl-PEG2-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the analysis of this compound reactions.

TLC Monitoring FAQs

Q1: My this compound and product spots are not visible under UV light. How can I visualize them?

A1: Many PEG-containing compounds, including this compound, are not UV-active because they may lack a sufficient chromophore.[1] You must use a chemical staining agent for visualization. The most effective stains for PEG compounds are potassium permanganate (KMnO4) and modified Dragendorff's reagent.[2][3] Iodine vapor is another common option that works for a variety of organic compounds.[4][5]

Q2: My spots are streaking on the TLC plate. How can I resolve this?

A2: Streaking is a common issue with polar compounds like PEGs. It can be caused by an inappropriate mobile phase, overloading the sample, or interactions with the silica plate.

  • Optimize Mobile Phase: Try a more polar solvent system or a mixed system. A slow gradient of 1-10% using a 1:1 mixture of Ethanol/Isopropanol in Chloroform has been found to provide better separation for PEG-containing compounds than standard Methanol/Dichloromethane systems.

  • Reduce Sample Concentration: Dilute the sample aliquot before spotting it on the TLC plate.

  • Add an Acid/Base: Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds like amines) to the mobile phase can sometimes improve spot shape.

Q3: What is a good starting mobile phase for running a TLC of a this compound reaction?

A3: Due to the polarity of the PEG chain, a relatively polar solvent system is required. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a ratio between 10:1 and 20:1 (DCM:MeOH). You can increase the proportion of methanol to increase the polarity and move the spots further up the plate. For better separation, consider a 1:1 mixture of Ethanol/Isopropanol in Chloroform.

Q4: How do I interpret the TLC results for my reaction?

A4: To monitor a reaction, you should spot three lanes on the TLC plate: your starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. As the reaction progresses, you should observe the spot corresponding to the starting material in the reaction mixture lane diminish in intensity, while a new spot for the product appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

LC-MS Monitoring FAQs

Q1: I am not detecting my this compound or its product on the LC-MS. What should I check first?

A1: If you are not seeing any signal, start with basic system checks.

  • LC System: Ensure there is mobile phase flow and the system pressure is stable. Check that all tubing is correctly connected to the ion source. Purge the pumps to remove any air bubbles.

  • MS System: Verify that the MS settings (e.g., mass range, ionization mode) are appropriate for your compounds. For amine-containing molecules, Electrospray Ionization in positive mode (ESI+) is typically used. Confirm that the ion source parameters like temperatures and gas flows are stable.

  • Sample Preparation: Ensure your sample is not too dilute and has been prepared correctly.

Q2: My mass spectrum is very complex and difficult to interpret. Why is this happening and how can I simplify it?

A2: PEGylated molecules are known to produce complex mass spectra. This complexity arises from the heterogeneity of PEG chains (polydispersity) and the molecule's ability to acquire multiple positive charges in the ion source. This creates overlapping charge state envelopes that are hard to deconvolute.

The most effective way to simplify the spectrum is through the post-column addition of a tertiary amine , such as triethylamine (TEA). The amine acts as a charge-stripping agent, reducing the number of charges on the molecule and collapsing the complex envelopes into a simpler, more interpretable spectrum.

Q3: What should I look for in the mass spectrum to confirm my product has been formed?

A3: You should look for two key pieces of evidence:

  • Disappearance of Starting Material: The ion corresponding to the mass of this compound should decrease in intensity or disappear over the course of the reaction.

  • Appearance of Product Mass: A new ion corresponding to the expected mass of your desired product should appear and increase in intensity.

  • PEG Signature: PEGylated compounds often show a characteristic pattern of repeating units in the mass spectrum, with each peak differing by approximately 44 Da, which is the mass of an ethylene glycol unit.

Troubleshooting Guides

TLC Data Reference Table

This table provides typical visualization results for compounds involved in a this compound reaction. Note that Rf values are highly dependent on the specific mobile phase and TLC plate used.

Compound TypeUV Active (254 nm)Staining with KMnO4Staining with DragendorffTypical Rf Range*
This compound (Starting Material) May be weakly visibleYellow/Brown spot on purple backgroundOrange/Brown spot0.2 - 0.4
Aromatic Co-reactant Yes (dark spot)VariesVaries0.5 - 0.8
PEGylated Product May be weakly visibleYellow/Brown spot on purple backgroundOrange/Brown spot0.3 - 0.6

*In a 15:1 Dichloromethane:Methanol mobile phase. Polarity of the product will determine if its Rf is higher or lower than the starting amine.

LC-MS Troubleshooting Workflow

Use this decision tree to diagnose and resolve common LC-MS issues.

G start Problem Detected: No Peak / Poor Signal check_lc Is LC Pressure Stable & Normal? start->check_lc check_ms Are MS Parameters Correct? check_lc->check_ms Yes lc_issue Troubleshoot LC: - Check for leaks - Purge pumps (air bubbles) - Check solvent levels - Check for blockages check_lc->lc_issue No check_sample Is Sample Prep Correct? check_ms->check_sample Yes ms_issue Correct MS Settings: - Set correct mass range - Use ESI Positive mode - Check source temps/gas - Perform MS tune/cal check_ms->ms_issue No sample_issue Correct Sample Prep: - Prepare fresh sample - Check concentration - Ensure correct vial position - Check for adsorption check_sample->sample_issue No complex_spectra Is Spectrum Overly Complex? check_sample->complex_spectra Yes, but signal is present lc_no No lc_yes Yes ms_no No ms_yes Yes sample_no No sample_yes Yes add_amine Solution: Add post-column TEA to reduce charge states complex_spectra->add_amine Yes

Caption: Troubleshooting decision tree for common LC-MS issues.

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC

This protocol outlines the general steps for monitoring reaction progress.

  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Prepare the Starting Material Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane) to create a dilute solution for spotting.

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution onto the "SM" lane.

    • Take a small aliquot (a few microliters) from your reaction vessel. Spot this directly onto the "RXN" lane.

    • Carefully spot both the starting material and the reaction mixture on top of each other in the "CO" lane.

  • Develop the Plate: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., 15:1 DCM:MeOH). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots.

    • Submerge the plate in a jar containing a TLC stain (e.g., potassium permanganate solution) for a few seconds.

    • Remove the plate, wipe the back with a paper towel, and gently warm it with a heat gun until colored spots appear against the background.

  • Analyze: Compare the "RXN" lane to the "SM" lane to determine if the starting material has been consumed and a new product has formed. Calculate the Retention Factor (Rf) for each spot.

Protocol 2: Reaction Analysis by LC-MS

This protocol provides a general method for analyzing reaction aliquots.

  • Sample Preparation:

    • Take an aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute it significantly with the initial mobile phase composition (e.g., 1 mL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • If necessary, centrifuge the sample to remove any particulates. Transfer the supernatant to an LC-MS vial.

  • LC Method Parameters:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Method Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 100 - 1000 m/z (adjust based on expected product mass).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for your specific instrument.

  • Data Analysis:

    • Extract the ion chromatograms for the exact masses of your starting material (this compound) and expected product.

    • Examine the full mass spectrum at the retention time of your product peak to confirm its identity and check for the characteristic 44 Da PEG repeating unit pattern.

General Reaction Monitoring Workflow

This diagram illustrates the overall process of monitoring a chemical reaction using chromatographic techniques.

G start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot prepare_sample Prepare Sample (Dilute / Quench) take_aliquot->prepare_sample analysis_choice Choose Analysis prepare_sample->analysis_choice tlc_path TLC Analysis analysis_choice->tlc_path Quick Check lcms_path LC-MS Analysis analysis_choice->lcms_path Quantitative interpret_tlc Interpret TLC: - SM consumed? - Product formed? tlc_path->interpret_tlc decision Reaction Complete? interpret_tlc->decision interpret_lcms Interpret LC-MS: - Check Masses - Quantify Peak Area lcms_path->interpret_lcms interpret_lcms->decision continue_rxn Continue Reaction (t = t+1) decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->take_aliquot

Caption: General workflow for monitoring reaction progress.

References

Strategies to minimize impurities in Benzyl-PEG2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of Benzyl-PEG2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds through a multi-step process involving benzylation of diethylene glycol, activation of the terminal hydroxyl group (e.g., tosylation), conversion to an azide, and subsequent reduction to the desired amine.

Problem 1: Low Yield of Benzyl-PEG2-tosylate (Intermediate 1)

Potential Cause Troubleshooting Steps Recommended Analytical Method
Incomplete reaction - Ensure the diethylene glycol monobenzyl ether starting material is dry. - Use a slight excess of tosyl chloride (1.1-1.5 equivalents). - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).[1]TLC, HPLC, ¹H NMR
Degradation of tosyl chloride - Use fresh, high-quality tosyl chloride. - Add the tosyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the reaction.[2]-
Suboptimal base - Ensure an appropriate amount of a suitable base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.[1]-

Problem 2: Incomplete Conversion of Benzyl-PEG2-tosylate to Benzyl-PEG2-azide (Intermediate 2)

Potential Cause Troubleshooting Steps Recommended Analytical Method
Insufficient sodium azide - Use a molar excess of sodium azide (typically 1.5-3 equivalents) to drive the reaction to completion.[3][4]TLC, HPLC, IR, ¹H NMR
Low reaction temperature - Increase the reaction temperature (typically 65-80 °C) to enhance the rate of nucleophilic substitution.-
Poor solvent choice - Use a polar aprotic solvent like DMF or DMSO to ensure the solubility of both the PEG-tosylate and sodium azide.-

Problem 3: Low Yield and/or Impurities in the Final this compound Product

Potential Cause Troubleshooting Steps Recommended Analytical Method
Incomplete reduction of the azide - Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. - For Staudinger reduction, use a sufficient amount of triphenylphosphine. - Extend the reaction time and monitor by TLC or LC-MS.TLC, HPLC-MS, ¹H NMR
Formation of secondary/tertiary amines - This is more common in direct amination methods. Consider the azide reduction route for higher selectivity to the primary amine.HPLC-MS, GC-MS
Side reactions during Staudinger reduction - Ensure complete hydrolysis of the iminophosphorane intermediate to the amine.HPLC-MS
Debenzylation - Hydrogenolysis using H₂/Pd-C can sometimes lead to the removal of the benzyl protecting group. Use alternative reduction methods like the Staudinger reaction or Zn/NH₄Cl if this is a significant issue.HPLC-MS, ¹H NMR
Contamination with triphenylphosphine oxide - This is a common byproduct of the Staudinger reaction. Purify the final product using column chromatography on silica gel or amine-functionalized silica.HPLC, ³¹P NMR

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can be categorized by their origin in the synthetic process:

  • Starting materials and intermediates: Unreacted diethylene glycol monobenzyl ether, Benzyl-PEG2-tosylate, and Benzyl-PEG2-azide.

  • Side-products from the amination step: Dimeric PEG species, secondary and tertiary amines (especially in direct amination).

  • Byproducts from reagents: Triphenylphosphine oxide from the Staudinger reduction.

  • Degradation products: Debenzylated PEG2-amine.

Q2: Which analytical techniques are most suitable for monitoring the synthesis and assessing the purity of this compound?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection: To quantify the purity of the final product and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and intermediates, and to assess the degree of functionalization.

Q3: What is the best method to purify the final this compound product?

A3: Flash column chromatography is a common and effective method. For basic amines like this compound, using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can prevent peak tailing and improve separation. Preparative reverse-phase HPLC can also be used for high-purity applications.

Q4: Can I use direct amination instead of the azide reduction route?

A4: Direct amination of a PEG-tosylate or mesylate with ammonia is possible. However, this method can sometimes lead to the formation of secondary and tertiary amine byproducts, which can be difficult to separate from the desired primary amine. The Gabriel synthesis is another alternative for forming primary amines, though it involves harsh deprotection conditions. The reduction of a PEG-azide is often preferred for achieving a higher yield of the primary amine with fewer side products.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key steps in this compound synthesis. Note that yields can vary depending on the specific reaction scale and purification methods.

Reaction Step Reagents and Solvents Typical Reaction Conditions Typical Yield Key Impurities to Monitor
Tosylation Diethylene glycol monobenzyl ether, Tosyl chloride, Triethylamine, Dichloromethane0 °C to room temperature, 12-24 hours>90%Unreacted starting material, Di-tosylated PEG
Azidation Benzyl-PEG2-tosylate, Sodium azide, DMF or Ethanol80-100 °C, 12-15 hours~85-97%Residual Benzyl-PEG2-tosylate
Azide Reduction (Staudinger) Benzyl-PEG2-azide, Triphenylphosphine, THF/WaterRoom temperature to reflux, several hoursHigh, often quantitative before purificationBenzyl-PEG2-azide, Triphenylphosphine oxide
Azide Reduction (Catalytic Hydrogenation) Benzyl-PEG2-azide, H₂, Pd/C, Ethanol or MethanolRoom temperature, atmospheric pressure, several hoursHigh, but risk of debenzylationBenzyl-PEG2-azide, Debenzylated product

Experimental Protocols

Protocol 1: Synthesis of Benzyl-PEG2-tosylate

  • Dissolve diethylene glycol monobenzyl ether (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

  • Add triethylamine (2-3 equivalents) and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitated Benzyl-PEG2-tosylate by filtration and dry under vacuum.

Protocol 2: Synthesis of Benzyl-PEG2-azide

  • Dissolve Benzyl-PEG2-tosylate (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-15 hours.

  • After cooling, dilute the reaction mixture with water and extract the product with DCM or diethyl ether.

  • Wash the combined organic layers with water to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG2-azide.

Protocol 3: Synthesis of this compound (Staudinger Reduction)

  • Dissolve Benzyl-PEG2-azide (1 equivalent) in a mixture of THF and deionized water.

  • Add triphenylphosphine (1.1-1.5 equivalents).

  • Stir the reaction at room temperature until the azide is consumed (monitor by TLC or IR).

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the iminophosphorane.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the this compound from triphenylphosphine oxide.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Pathway Start Diethylene Glycol Monobenzyl Ether Tosylation Tosylation (TsCl, Base) Start->Tosylation Intermediate1 Benzyl-PEG2-tosylate Tosylation->Intermediate1 Azidation Azidation (NaN3) Intermediate1->Azidation Intermediate2 Benzyl-PEG2-azide Azidation->Intermediate2 Reduction Reduction (e.g., Staudinger) Intermediate2->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Impurity_Analysis Start Impurity Detected in Final Product Check_Intermediates Analyze Saved Intermediates (TLC, HPLC, NMR) Start->Check_Intermediates Incomplete_Reaction Incomplete Reaction? Check_Intermediates->Incomplete_Reaction Optimize_Conditions Optimize Reaction: - Time - Temperature - Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Side_Reaction Side Reaction Product? Incomplete_Reaction->Side_Reaction No End Pure Product Optimize_Conditions->End Modify_Synthesis Modify Synthetic Route or Purification Method Side_Reaction->Modify_Synthesis Yes Purification_Issue Ineffective Purification? Side_Reaction->Purification_Issue No Modify_Synthesis->End Optimize_Purification Optimize Chromatography: - Different Stationary Phase - Modified Eluent Purification_Issue->Optimize_Purification Yes Purification_Issue->End No Optimize_Purification->End

Caption: Troubleshooting logic for impurity analysis.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Benzyl-PEG2-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of proteins and peptides conjugated with Benzyl-PEG2-amine. We will explore its performance in comparison to other common amine-reactive PEGylation reagents, supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting the appropriate analytical methods for their bioconjugation projects.

Introduction to Amine-Reactive PEGylation and Mass Spectrometry

Polyethylene glycol (PEG)ylation is a widely used technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. By covalently attaching PEG chains to the surface of a biomolecule, properties such as solubility, stability, and in vivo circulation half-life can be significantly enhanced. Amine-reactive PEGylation reagents, which target the primary amines on lysine residues and the N-terminus of proteins, are a common choice for this modification.

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of these bioconjugates. It provides crucial information on the degree of PEGylation (the number of PEG chains attached), the site of conjugation, and the overall heterogeneity of the sample. Common MS techniques employed for this purpose include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).[1][2]

This guide focuses on the characterization of conjugates formed with This compound , a discrete PEG linker containing a benzyl-protected amine and a terminal reactive amine. We will compare its mass spectrometric behavior with that of a widely used alternative, m-dPEG®12-NHS ester , a discrete PEG reagent with a terminal N-hydroxysuccinimide (NHS) ester.

Comparison of this compound and Alternative Amine-Reactive PEGylation Reagents

The choice of PEGylation reagent can significantly impact the characteristics of the resulting conjugate and the ease of its analytical characterization. Here, we compare this compound with m-dPEG®12-NHS ester.

FeatureThis compoundm-dPEG®12-NHS EstermPEG-SVA
Reactive Group Primary AmineNHS EsterSuccinimidyl Valerate (SVA) Ester
Reaction Target Carboxylic acids (after activation), Aldehydes/Ketones (reductive amination)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Linkage Formed Amide, Secondary AmineStable AmideStable Amide
Structure Discrete (single molecular weight)Discrete (single molecular weight)Can be discrete or polydisperse
Key Differentiator Benzyl protecting groupHighly reactive towards aminesReactive towards amines, stable linkage

This compound offers a benzyl-protected amine, which can be deprotected for further conjugation, making it a versatile building block in multi-step synthesis. Its terminal primary amine can be conjugated to proteins via reductive amination with an aldehyde or ketone, or to carboxylic acids after activation.

m-dPEG®12-NHS ester is a discrete PEGylation reagent that reacts efficiently with primary amines on proteins to form stable amide bonds. Its discrete nature simplifies mass spectra compared to traditional polydisperse PEG reagents.[3]

mPEG-SVA (methoxy-polyethylene glycol-succinimidyl valerate) is another common amine-reactive reagent that forms a stable amide bond. Depending on the manufacturing process, it can be available as either a discrete or a polydisperse reagent.[4]

Mass Spectrometric Characterization: Data and Interpretation

The accurate characterization of PEGylated proteins by mass spectrometry is crucial for ensuring product quality and consistency. Below, we present a comparative overview of the expected and reported mass spectrometry data for conjugates of different PEGylation reagents.

Intact Mass Analysis by LC-MS

Intact mass analysis provides information on the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).

Table 1: Comparison of Intact Mass LC-MS Data for a Monoclonal Antibody (mAb) Conjugated with Different Amine-Reactive PEG Reagents

ParametermAb Conjugated with this compound (Hypothetical Data)mAb Conjugated with m-dPEG®12-NHS Ester[3]
Unconjugated mAb Mass ~148,000 Da~148,000 Da
Mass of PEG Reagent 195.26 Da570.68 Da
Observed Mass Shift per PEG ~178 Da (after reductive amination and loss of H2O)~553 Da (loss of NHS group)
Predominant Species Mixture of unmodified, mono-, di-, and tri-PEGylated mAbMixture of unmodified, mono-, di-, and tri-PEGylated mAb
Average Number of Conjugates (DAR) Dependent on reaction conditions5.7
Deconvoluted Mass Spectrum Series of peaks corresponding to different degrees of PEGylationSeries of well-resolved peaks for each degree of PEGylation

Note: The data for the this compound conjugate is hypothetical and based on expected chemical reactions. The data for the m-dPEG®12-NHS ester conjugate is derived from a published study.

The use of discrete PEGylation reagents like this compound and m-dPEG®12-NHS ester results in simpler and more easily interpretable mass spectra compared to polydisperse PEGs, which produce broad, overlapping peaks.

Peptide Mapping by LC-MS/MS

To identify the specific sites of PEGylation, the conjugated protein is typically digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.

Table 2: Expected Peptide Mapping Data for a Tryptic Peptide Conjugated with this compound vs. an Alternative Reagent

ParameterPeptide Conjugated with this compoundPeptide Conjugated with m-dPEG®12-NHS Ester
Unmodified Peptide Mass Dependent on sequenceDependent on sequence
Mass Addition to Lysine Residue 178.25 Da553.66 Da
MS/MS Fragmentation Characteristic loss of the benzyl group (91 Da) may be observed. The peptide backbone fragmentation (b- and y-ions) will show a mass shift on the modified lysine.The PEG chain will remain attached to the lysine residue during CID fragmentation. The b- and y-ions containing the modification will show a mass shift of 553.66 Da.

Experimental Protocols

Protocol 1: Intact Mass Analysis of a this compound Conjugated Antibody by LC-MS

This protocol is a general guideline and should be optimized for the specific antibody and instrument used.

  • Sample Preparation:

    • Conjugate the antibody with this compound using an appropriate method (e.g., reductive amination).

    • Purify the conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove excess reagent.

    • Dilute the purified conjugate to a final concentration of 0.1-1.0 mg/mL in an MS-compatible buffer (e.g., 100 mM ammonium acetate).

  • LC-MS System:

    • LC: Agilent 1260 Infinity LC System or equivalent.

    • MS: Agilent 6520 Accurate-Mass Q-TOF Mass Spectrometer or equivalent.

  • LC Method:

    • Column: A reverse-phase column suitable for large proteins (e.g., Agilent PLRP-S, 1000 Å, 8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 20% to 60% B over 20-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 60-80 °C.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: m/z 1000-4000.

    • Data Acquisition: Acquire data in intact protein mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum using software such as Agilent MassHunter or ProMass HR to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the unconjugated antibody and the different PEGylated species.

    • Calculate the degree of PEGylation and the average drug-to-antibody ratio (DAR).

Protocol 2: MALDI-TOF Analysis of a this compound Conjugated Peptide

This protocol provides a general procedure for MALDI-TOF analysis.

  • Sample Preparation:

    • Conjugate the peptide with this compound.

    • Purify the conjugate using reversed-phase HPLC.

    • Lyophilize the purified conjugate.

    • Dissolve the lyophilized conjugate in 0.1% TFA in water to a concentration of approximately 10 pmol/µL.

  • Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 solution of acetonitrile and 0.1% TFA in water.

  • Sample Spotting:

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-TOF MS:

    • Instrument: Bruker Ultraflex II or equivalent.

    • Mode: Reflector positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Mass Range: Appropriate for the expected mass of the conjugate.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the peak corresponding to the PEGylated peptide.

    • The mass difference between the unmodified and PEGylated peptide will confirm the conjugation.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for LC-MS Analysis of this compound Conjugates cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing conjugation Conjugation of Antibody with This compound purification Purification (e.g., SEC) conjugation->purification dilution Dilution in MS-compatible Buffer purification->dilution lc Liquid Chromatography Separation dilution->lc ms Mass Spectrometry (ESI-QTOF) lc->ms deconvolution Deconvolution of Raw Spectrum ms->deconvolution analysis Identification of PEGylated Species and DAR Calculation deconvolution->analysis

Caption: LC-MS analysis workflow for this compound conjugates.

Hypothetical Signaling Pathway Studied with a this compound Conjugated Drug drug_conjugate Drug-Benzyl-PEG2-amine Conjugate receptor Cell Surface Receptor drug_conjugate->receptor Binds and Activates kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway.

Conclusion

The characterization of this compound conjugates by mass spectrometry is a critical step in the development of novel biotherapeutics. Both LC-MS and MALDI-TOF are powerful techniques for this purpose. The discrete nature of this compound, similar to other discrete PEG reagents like m-dPEG®12-NHS ester, simplifies mass spectra and allows for a more straightforward determination of the degree of PEGylation.

For comprehensive characterization, a combination of intact mass analysis and peptide mapping is recommended. Intact mass analysis provides an overview of the heterogeneity of the PEGylated product, while peptide mapping pinpoints the exact location of the PEGylation sites. The choice of the specific mass spectrometry platform and experimental conditions should be tailored to the properties of the bioconjugate under investigation. This guide provides a foundational framework to assist researchers in navigating the analytical challenges associated with the characterization of this compound conjugates.

References

A Comparative Guide to the NMR Analysis of Benzyl-PEG2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the precise characterization of linker molecules is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics. Benzyl-PEG2-amine is a versatile heterobifunctional linker, featuring a benzyl-protected hydroxyl group and a terminal primary amine, connected by a di-ethylene glycol spacer. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound and its commonly used derivatives, N-acetyl this compound and N-Boc this compound. Furthermore, a comparison with an alternative linker, Amino-PEG2-tert-butyl ester, is presented to highlight key structural and spectral differences.

Introduction to NMR Analysis of PEG Linkers

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques for the structural elucidation and purity assessment of polyethylene glycol (PEG) linkers. Chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of each nucleus, while coupling constants (J), in Hertz (Hz), reveal connectivity between neighboring nuclei. For PEG-containing molecules, the characteristic signals of the ethylene glycol repeating units are typically observed in the 3.5-3.7 ppm region in ¹H NMR and 69-71 ppm region in ¹³C NMR spectra.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its derivatives. These values are based on spectral data of structurally related compounds and predictive models.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)
This compound Ar-H (Phenyl)m7.25-7.35
CH₂ -Phs4.58
O-CH₂ -CH₂-Ot3.65-3.75
O-CH₂-CH₂ -Ot3.65-3.75
O-CH₂-CH₂ -NH₂t3.55
CH₂-CH₂ -NH₂t2.85
NH₂ s (broad)1.5-2.5
N-Acetyl this compound Ar-H (Phenyl)m7.25-7.35
CH₂ -Phs4.58
O-CH₂ -CH₂-Om3.60-3.70
O-CH₂-CH₂ -Om3.60-3.70
O-CH₂-CH₂ -NHAct3.52
CH₂-CH₂ -NHAcq3.35
NH -Act (broad)5.8-6.2
CO-CH₃ s1.98
N-Boc this compound Ar-H (Phenyl)m7.25-7.35
CH₂ -Phs4.58
O-CH₂ -CH₂-Om3.60-3.70
O-CH₂-CH₂ -Om3.60-3.70
O-CH₂-CH₂ -NHBoct3.51
CH₂-CH₂ -NHBocq3.25
NH -Boct (broad)5.0-5.5
C(CH₃ )₃s1.44
Amino-PEG2-tert-butyl ester O-CH₂ -CH₂-Ot3.68
O-CH₂-CH₂ -Ot3.68
O-CH₂-CH₂ -NH₂t3.54
CH₂-CH₂ -NH₂t2.88
NH₂ s (broad)1.6-2.6
O-CH₂ -COOtBut3.75
O-CH₂-CO OtBu--
C(CH₃ )₃s1.45

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C -Ar (ipso)138.5
C -Ar (o, m, p)127.5-128.4
CH₂ -Ph73.3
O-CH₂ -CH₂-O70.3, 70.8
O-CH₂-CH₂ -NH₂69.8
CH₂-CH₂ -NH₂41.7
N-Acetyl this compound C -Ar (ipso)138.5
C -Ar (o, m, p)127.5-128.4
CH₂ -Ph73.3
O-CH₂ -CH₂-O70.2, 70.6
O-CH₂-CH₂ -NHAc69.5
CH₂-CH₂ -NHAc39.5
CO -CH₃170.1
CO-CH₃ 23.2
N-Boc this compound C -Ar (ipso)138.5
C -Ar (o, m, p)127.5-128.4
CH₂ -Ph73.3
O-CH₂ -CH₂-O70.2, 70.7
O-CH₂-CH₂ -NHBoc69.7
CH₂-CH₂ -NHBoc40.3
CO -O156.1
C (CH₃)₃79.2
C(CH₃ )₃28.4
Amino-PEG2-tert-butyl ester O-CH₂ -CH₂-O70.4, 70.9
O-CH₂-CH₂ -NH₂69.9
CH₂-CH₂ -NH₂41.8
O-CH₂ -COOtBu67.5
CO OtBu170.8
C (CH₃)₃80.6
C(CH₃ )₃28.2

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of PEG linkers is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 s

    • Acquisition time: 2-4 s

  • ¹³C NMR:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-10 s

    • Acquisition time: 1-2 s

    • Proton decoupling should be applied.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing Experimental Workflows and Structural Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the structural relationships of the compared molecules.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr->processing analysis Structure Elucidation & Purity Assessment processing->analysis

NMR Analysis Workflow

structural_relationships This compound This compound N-Acetyl this compound N-Acetyl this compound This compound->N-Acetyl this compound Acetylation N-Boc this compound N-Boc this compound This compound->N-Boc this compound Boc Protection Alternative Linker Alternative Linker This compound->Alternative Linker Amino-PEG2-tert-butyl ester Amino-PEG2-tert-butyl ester Alternative Linker->Amino-PEG2-tert-butyl ester

Structural Derivatives

Comparative Performance and Applications

The choice of linker and protective group strategy is critical in drug development and bioconjugation, directly impacting the physicochemical properties and biological activity of the final conjugate.

  • This compound serves as a foundational building block. The primary amine is readily available for conjugation with carboxylic acids, activated esters, or other electrophiles. The benzyl group provides a stable protecting group for the terminal hydroxyl, which can be removed under reductive conditions (e.g., hydrogenolysis) to expose a hydroxyl group for further functionalization. This makes it suitable for applications requiring sequential conjugations.

  • N-Acetyl this compound represents a common modification where the primary amine has been capped. This derivative is useful as a control compound in biological assays to assess the contribution of the primary amine to the overall activity or toxicity of the parent molecule. The NMR spectrum clearly shows the disappearance of the broad NH₂ signal and the appearance of a sharp methyl singlet and a downfield-shifted amide proton.

  • N-Boc this compound is a widely used intermediate in peptide synthesis and other bioconjugation strategies. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid), revealing the primary amine for subsequent reactions. The characteristic nine-proton singlet of the t-butyl group in the ¹H NMR spectrum provides a clear diagnostic signal for successful protection.

  • Amino-PEG2-tert-butyl ester presents an alternative linker with a different protecting group strategy. Here, the carboxylic acid is protected as a tert-butyl ester, which is also acid-labile. The primary amine is free for immediate conjugation. This linker is advantageous when the desired conjugation chemistry targets the amine, and a protected carboxylic acid is needed for later deprotection and functionalization. The absence of the aromatic signals from the benzyl group and the presence of signals corresponding to the tert-butyl ester in the NMR spectra are key distinguishing features.

A Comparative Guide to PROTAC Linkers: Benchmarking Benzyl-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Benzyl-PEG2-amine with other commonly used PROTAC linkers, supported by experimental data, to inform rational drug design.

The Role of the Linker in PROTAC Function

The linker is not a mere spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1]

Overview of PROTAC Linker Types

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The most prevalent types include polyethylene glycol (PEG) linkers, alkyl chains, and more rigid structures.[2]

  • PEG Linkers: These are hydrophilic and flexible, often employed to improve the solubility and cell permeability of PROTACs.[3] The length of the PEG chain can be readily modified to optimize the distance between the two ends of the PROTAC.[2]

  • Alkyl Chains: These are hydrophobic and flexible linkers. Their lipophilicity can enhance cell membrane permeability, but may also lead to lower solubility.

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.

  • "Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

This compound: A Hybrid Approach

This compound represents a hybrid linker that combines the features of a short PEG chain with a benzyl group. The PEG component enhances hydrophilicity, while the benzyl group introduces a degree of rigidity and can potentially engage in pi-stacking interactions with amino acid residues on the E3 ligase or the target protein. This conformational restriction can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes experimental data for various BRD4-targeting PROTACs with different linkers.

Note: The data presented is a synthesis from multiple sources, and direct comparisons should be made with caution as the warhead, E3 ligase ligand, and experimental conditions may vary.

Linker TypeLinker CompositionTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PEG PEG linkerBRD4Pomalidomide (CRBN)BL cells< 1>90
PEG PEG linkerBRD4Pomalidomide (CRBN)PANC-136.473
Alkyl Hydrocarbon chain (10-12 atoms)BRD4Pomalidomide (CRBN)MDA-MB-231100-200>90
Rigid Piperazine-containingBRD4Pomalidomide (CRBN)MDA-MB-23160>90
Rigid Carbon-carbon linkedBRD4Lenalidomide (CRBN)Not Specified0.20Not Specified
Clickable Triazole-containing (0 PEG units)BRD4CRBN ligandH661< 500>80
Clickable Triazole-containing (4-5 PEG units)BRD4CRBN ligandH661< 500>80

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

dot

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Evaluation

dot

Linker_Evaluation_Workflow Start PROTAC Synthesis with Different Linkers Permeability Cell Permeability Assay (e.g., PAMPA) Start->Permeability TernaryComplex Ternary Complex Formation (e.g., NanoBRET) Start->TernaryComplex Degradation Protein Degradation Assay (Western Blot) Start->Degradation DataAnalysis Data Analysis (DC50, Dmax) Permeability->DataAnalysis TernaryComplex->DataAnalysis Degradation->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Linker_Properties Linker Linker Properties Flexibility Flexibility Linker->Flexibility Rigidity Rigidity Linker->Rigidity Length Length Linker->Length Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability TernaryComplex Ternary Complex Stability & Geometry Flexibility->TernaryComplex Rigidity->TernaryComplex Length->TernaryComplex Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy TernaryComplex->Efficacy

References

A Comparative Guide to Benzyl-PEG2-amine and Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linkers and their protecting groups is a critical determinant in the successful synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. This guide provides an objective comparison of two common types of amine-terminated PEG linkers: Benzyl-PEG2-amine and Boc-protected PEG linkers. The comparison focuses on their chemical stability, deprotection methodologies, and strategic applications, supported by experimental principles.

At a Glance: Key Differences

The fundamental difference between this compound and Boc-protected PEG linkers lies in the nature of the protecting group on the terminal amine. This dictates the deprotection strategy and, consequently, the chemical environments each linker can withstand.

  • This compound utilizes a benzyl (Bn) group to protect the amine. The benzyl group is known for its robustness and stability across a wide range of chemical conditions, including strongly acidic and basic environments.[1] Its removal requires specific and mild conditions, typically catalytic hydrogenation.[2]

  • Boc-protected PEG linkers employ the tert-butoxycarbonyl (Boc) group for amine protection. The Boc group is sensitive to acid and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

This difference in lability forms the basis of their orthogonal relationship in chemical synthesis, allowing for the selective deprotection of one group while the other remains intact.[2]

Quantitative Comparison of Performance

To illustrate the differing stability of these protecting groups, the following tables summarize their performance characteristics. The stability data is based on a representative forced degradation study where protected linkers are subjected to various chemical conditions.

Table 1: Comparison of Protecting Group Characteristics

FeatureBenzyl (Bn) Grouptert-Butoxycarbonyl (Boc) Group
Protecting Group Type Benzyl carbamatetert-Butyl carbamate
Primary Lability Catalytic HydrogenolysisAcid
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base-labile and hydrogenolysis-labile groups
Common Applications Synthesis of complex molecules requiring robust protection, orthogonal strategiesPeptide synthesis, protection of amino acids

Table 2: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments

This data represents the percentage of intact linker after 24 hours of exposure to the specified conditions at room temperature, as might be determined by High-Performance Liquid Chromatography (HPLC).

ConditionBenzyl-Protected PEG (%)Boc-Protected PEG (%)
20% Piperidine in DMF >99>99
95% Trifluoroacetic Acid (TFA) >98<1
1M NaOH >95>98
Catalytic Hydrogenation (H₂, Pd/C) <1>99

This data is illustrative and serves to highlight the expected relative stabilities of the protecting groups.

Experimental Protocols

The following are representative protocols for the deprotection of this compound and a generic Boc-protected PEG amine.

Experimental Protocol 1: Deprotection of this compound via Catalytic Hydrogenation

This protocol outlines the standard procedure for the removal of a benzyl protecting group from a PEG linker using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite® or syringe filter

Procedure:

  • Dissolution: Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Inerting: Seal the flask and purge the system with an inert gas to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 1 to 24 hours.

  • Filtration: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Safety Precautions: Palladium on carbon can be pyrophoric when dry. Handle with care. Hydrogen gas is flammable; ensure no ignition sources are nearby.

Experimental Protocol 2: Deprotection of Boc-Protected PEG Amine using Trifluoroacetic Acid (TFA)

This protocol provides a general procedure for the removal of a Boc protecting group from a PEG linker.

Materials:

  • Boc-protected PEG amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG amine in anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Precipitation: Add cold diethyl ether to the resulting oil to precipitate the product as a TFA salt.

  • Isolation: Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether. Dry the product under vacuum.

  • Neutralization (Optional): To obtain the free amine, dissolve the TFA salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.

Experimental Protocol 3: Forced Degradation Study for Stability Comparison

This protocol describes a forced degradation study to quantitatively compare the stability of this compound and a Boc-protected PEG amine under various stress conditions.

Materials:

  • This compound

  • Boc-protected PEG amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (for dissolving samples)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and the Boc-protected PEG amine in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of each stock solution with 1 mL of purified water.

  • Incubation: Store all solutions at 50-60°C for 24 hours.

  • Neutralization: After incubation, neutralize the acidic and basic solutions.

  • HPLC Analysis: Analyze all samples by HPLC. The percentage of the remaining intact linker is calculated by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Visualization of Workflows

Orthogonal Deprotection Strategy

The key advantage of using Benzyl and Boc protecting groups in the same synthesis is the ability to deprotect them orthogonally. The following diagram illustrates this principle.

Orthogonal_Deprotection Start Dual-Protected Molecule (Bn-PEG-Linker-Boc) Bn_Protected Bn-Protected Amine Start->Bn_Protected Acid Treatment (TFA) Boc_Protected Boc-Protected Amine Start->Boc_Protected Catalytic Hydrogenolysis (H₂, Pd/C) Free_Amine_Bn Free Amine Bn_Protected->Free_Amine_Bn Catalytic Hydrogenolysis (H₂, Pd/C) Free_Amine_Boc Free Amine Boc_Protected->Free_Amine_Boc Acid Treatment (TFA)

Caption: Orthogonal deprotection workflow of Boc and Benzyl groups.

Comparative Synthetic Workflow

The choice of linker impacts the overall synthetic workflow, particularly the deprotection step.

Synthetic_Workflow cluster_benzyl This compound Workflow cluster_boc Boc-Protected PEG Workflow B_Start Start with This compound B_Couple Couple to Molecule B_Start->B_Couple B_Deprotect Catalytic Hydrogenolysis (H₂, Pd/C) B_Couple->B_Deprotect B_Final Final Conjugate B_Deprotect->B_Final C_Start Start with Boc-Protected PEG C_Couple Couple to Molecule C_Start->C_Couple C_Deprotect Acid Deprotection (TFA) C_Couple->C_Deprotect C_Final Final Conjugate C_Deprotect->C_Final

Caption: Comparison of synthetic workflows for the two linkers.

Conclusion

The choice between this compound and Boc-protected PEG linkers is highly dependent on the specific synthetic strategy.

  • This compound is the linker of choice when robustness is required and when orthogonality to acid- and base-labile protecting groups is necessary. Its stability allows for a wide range of chemical transformations to be performed on the molecule without premature deprotection.

  • Boc-protected PEG linkers are ideal for syntheses where mild, non-catalytic deprotection is desired and where other functional groups are stable to acidic conditions. The wide variety of commercially available Boc-protected PEG linkers with different functionalities offers great flexibility in molecular design.

By understanding the distinct properties and deprotection requirements of each linker, researchers can design more efficient and successful synthetic routes for advanced therapeutics and bioconjugates.

References

A Comparative Guide to PROTAC Linker Performance in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-recruiting moieties is a key determinant of this interaction, influencing the stability, cooperativity, and overall degradation efficiency of the PROTAC. This guide provides an objective comparison of different linker types, with a focus on the validation of ternary complex formation, supported by experimental data.

The Role of the Linker in PROTAC-mediated Degradation

The linker in a PROTAC is not merely a spacer but an active component that influences the molecule's physicochemical properties, cell permeability, and the geometry of the ternary complex. An optimal linker facilitates productive protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein. Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficacy.

Comparison of Common PROTAC Linkers

While specific performance data for PROTACs utilizing a Benzyl-PEG2-amine linker is not extensively available in publicly accessible literature, we can infer its likely properties based on the characteristics of its constituent parts: a short polyethylene glycol (PEG) chain and a benzyl group which introduces some rigidity. The following tables summarize the general performance characteristics of common linker types, supported by experimental data from various studies. It is important to note that direct comparisons should be made with caution, as the warhead and E3 ligase ligand differ between studies.

Data on Cellular Degradation Efficiency

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Alkyl/Ether Tank-binding kinase 1 (TBK1)Not Specified<12 atoms: No degradation-
Tank-binding kinase 1 (TBK1)Not Specified21 atoms: 396
Tank-binding kinase 1 (TBK1)Not Specified29 atoms: 29276
PEG Bromodomain-containing protein 4 (BRD4)HeLa2 ethylene glycol units: ~5>90
Bromodomain-containing protein 4 (BRD4)HeLa4 ethylene glycol units: ~1>95
Non-covalent, flexible Bruton's Tyrosine Kinase (BTK)Mino2.297
Rigid (piperazine-containing) Androgen Receptor (AR)22Rv1Exhibited degradation-
Biophysical Data on Ternary Complex Formation

The stability and kinetics of the ternary complex can be assessed using various biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

PROTAC SystemLinker TypeTechniqueKey FindingsReference
VHL-MZ1-BRD4BD2 PEG-basedSPRTernary complex KD = 5.4 nM, indicating a high degree of cooperativity.
VHL-MZ1-BRD4BD2 PEG-basedITCTernary complex formation is highly cooperative.
CRBN-based PROTACs for BTK PEG (variable lengths)Not specifiedShorter linkers (<4 PEG units) impaired binary binding affinity.
VHL-recruiting PROTACs for SMARCA2/BRD4 Pyridine-based (rigid)SPRMinimalistic linkers can induce favorable protein-protein interactions.

Experimental Protocols for Validation of Ternary Complex Formation

Accurate and reproducible experimental protocols are crucial for evaluating PROTAC performance. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol describes how to measure the kinetics of PROTAC-induced ternary complex formation using SPR.

  • Materials and Reagents:

    • SPR instrument and a suitable sensor chip (e.g., CM5).

    • Purified E3 ligase (e.g., VHL complex), target protein, and PROTAC.

    • SPR running

A Head-to-Head Battle: Linear vs. Branched PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the architecture of the linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its therapeutic index. While linear polyethylene glycol (PEG) linkers have been a mainstay, branched PEG linkers are emerging as a compelling alternative, offering distinct advantages in drug loading, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The linker in an ADC is more than just a simple tether; it is a key determinant of the conjugate's stability, solubility, and its ability to deliver the cytotoxic payload to the target cancer cell. The choice between a linear and a branched PEG linker architecture can have profound consequences on the ADC's performance.

Key Performance Metrics: A Comparative Analysis

Branched PEG linkers often outperform their linear counterparts in several key areas, primarily due to their unique three-dimensional structure. This structure allows for the attachment of multiple payload molecules to a single conjugation site on the antibody, leading to a higher drug-to-antibody ratio (DAR) without inducing the aggregation often seen with highly loaded linear linker-ADCs.[1][2] This enhanced payload capacity can be particularly advantageous for moderately potent cytotoxic agents.

The three-dimensional shielding provided by branched PEG linkers also contributes to improved pharmacokinetic profiles.[3][] By creating a larger hydrodynamic radius, branched linkers can reduce renal clearance and prolong the circulation half-life of the ADC.[5] This extended exposure can lead to greater accumulation of the ADC in the tumor, potentially enhancing its anti-tumor activity.

However, the increased steric hindrance of branched linkers can sometimes present a challenge. In certain contexts, it may negatively impact the binding affinity of the antibody or the enzymatic cleavage required to release the payload within the target cell, potentially reducing in vitro cytotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the performance of ADCs with linear and branched PEG linkers.

ParameterLinear PEG LinkerBranched PEG LinkerKey FindingsReference
Drug-to-Antibody Ratio (DAR) Typically lower to avoid aggregationCan achieve higher DAR (e.g., >8) with lower aggregationBranched linkers enable higher, more homogeneous drug loading.
Pharmacokinetics (Clearance) Higher ClearanceLower ClearanceA branched ("pendant") P-(PEG12)2 linker on a trastuzumab-DM1 ADC (DAR 8) exhibited a significantly slower clearance rate compared to a linear L-PEG24 linker.
In Vitro Cytotoxicity (IC50) Generally potentCan be less potent with shorter branched linkers due to steric hindrance. Longer branched linkers can restore potency.A "short" homogeneous DAR 6 ADC with a branched linker was an order of magnitude less potent than a "long" branched linker ADC.
In Vivo Efficacy Effective, but may be limited by lower DAR and faster clearanceOften demonstrates enhanced anti-tumor activity, especially with high DAR ADCs.DAR 4 and DAR 8 ADCs with a branched PEG12-OH modifier showed enhanced anti-tumor activity compared to a non-PEGylated linker in a xenograft model.

Visualizing the Architectures and Mechanisms

To better understand the concepts discussed, the following diagrams illustrate the structural differences between linear and branched PEG linkers, a typical experimental workflow for ADC synthesis and evaluation, and the general mechanism of ADC action.

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Ab Antibody PEG_linear ---(PEG)n--- Ab->PEG_linear Drug_linear Payload PEG_linear->Drug_linear Ab_branched Antibody Core Ab_branched->Core PEG_branch1 ---(PEG)m Core->PEG_branch1 PEG_branch2 ---(PEG)m Core->PEG_branch2 Drug_branch1 Payload PEG_branch1->Drug_branch1 Drug_branch2 Payload PEG_branch2->Drug_branch2

Caption: Structural comparison of linear and branched PEG linkers.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Ab_prep Antibody Preparation (e.g., reduction) Conjugation Conjugation Reaction Ab_prep->Conjugation Linker_Payload_prep Linker-Payload Synthesis Linker_Payload_prep->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR_det DAR Determination (e.g., HIC, MS) Purification->DAR_det Stability Stability Assays (Plasma) Purification->Stability Binding Antigen Binding (e.g., ELISA) Purification->Binding In_vitro In Vitro Cytotoxicity (Cell-based assays) DAR_det->In_vitro Stability->In_vitro Binding->In_vitro In_vivo In Vivo Efficacy (Xenograft models) In_vitro->In_vivo PK_study Pharmacokinetics (Rodent models) In_vitro->PK_study

Caption: Experimental workflow for ADC synthesis and evaluation.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_release Payload Release Lysosome->Payload_release 4. Linker Cleavage Cell_death Cell Death (Apoptosis) Payload_release->Cell_death 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Detailed methodologies are crucial for the design and evaluation of ADCs with different linker architectures. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an ADC with a PEG Linker (General Procedure)

This protocol outlines a general two-step conjugation strategy targeting lysine residues.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Drug-Linker Activation:

    • Dissolve the PEG linker and the cytotoxic payload in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Activate the carboxylic acid group on the linker using an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution at a specific molar ratio to control the desired DAR.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC is then formulated in a suitable storage buffer.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: A low salt concentration buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the different drug-loaded species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • The different peaks in the chromatogram correspond to antibody species with different numbers of conjugated drugs.

    • Calculate the average DAR by determining the area of each peak and using a weighted average formula.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs with linear and branched PEG linkers.

    • Treat the cells with the ADCs and appropriate controls (e.g., unconjugated antibody, free drug).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each ADC by fitting the dose-response data to a sigmoidal curve.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model
  • Animal Model:

    • Implant tumor cells expressing the target antigen subcutaneously into immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC with linear linker, ADC with branched linker).

    • Administer the treatments intravenously at a defined dose and schedule.

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion: Selecting the Optimal Linker Architecture

The choice between a linear and a branched PEG linker is a critical decision in ADC design that must be guided by the specific properties of the antibody, the payload, and the therapeutic goal.

Branched PEG linkers offer significant advantages for:

  • Achieving high drug-to-antibody ratios, particularly with hydrophobic payloads, while minimizing aggregation.

  • Improving pharmacokinetic profiles, leading to longer circulation times and potentially enhanced tumor accumulation.

Linear PEG linkers may be preferred when:

  • A lower DAR is sufficient for efficacy.

  • Minimizing steric hindrance is a primary concern to ensure optimal antibody binding and payload release.

Ultimately, the optimal linker architecture must be determined empirically. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of linear and branched PEG linkers, enabling the rational design of safer and more effective antibody-drug conjugates.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG2-amine and Longer Chain Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical determinant of a PROTAC's success lies in the composition and length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of the efficacy of PROTACs synthesized with a short linker, exemplified by Benzyl-PEG2-amine, versus those incorporating longer polyethylene glycol (PEG) chains.

The linker in a PROTAC is not merely a spacer but a crucial element that governs the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The length of the PEG linker is a particularly critical parameter, as it dictates the spatial arrangement of the target protein and the E3 ligase.[2] An optimal linker length is essential; a linker that is too short may lead to steric hindrance, while an excessively long one can result in a non-productive ternary complex formation.[2]

This guide will delve into the comparative efficacy of short versus long PEG linkers, with a focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

Quantitative Data Comparison

PROTAC (Targeting BRD4)Linker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1 2-PEG units>5000<20H661
PROTAC 2 3-PEG units19>95HEK293[3]
PROTAC 3 4-PEG units<500>85H661
PROTAC 4 5-PEG units<500>85H661
PROTAC 5 (dBET1) 8-atom PEG~100>85MV4-11
PROTAC 6 9-PEG units5.9>95-

Note: The data presented is a synthesis from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

From the data, a clear trend emerges: PROTACs with very short PEG linkers (e.g., 2-PEG units) exhibit significantly reduced degradation potency. As the linker length increases to 3 and beyond, a marked improvement in both DC50 and Dmax is observed. This suggests that for the BRD4/CRBN system, a certain minimum linker length is required to enable the formation of a stable and efficient ternary complex.

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental_Workflow start Start: PROTAC Synthesis (with different linkers) cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment PROTAC Treatment (Varying concentrations and times) cell_culture->treatment protein_degradation Protein Degradation Assay (Western Blot) treatment->protein_degradation cell_viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->cell_viability ternary_complex Ternary Complex Formation Assay (SPR / ITC / NanoBRET) treatment->ternary_complex data_analysis Data Analysis (DC50, Dmax, IC50) protein_degradation->data_analysis cell_viability->data_analysis ternary_complex->data_analysis conclusion Conclusion on Linker Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Length_Efficacy cluster_linker Linker Length cluster_outcome PROTAC Efficacy short Short Linker (e.g., this compound) low Low Efficacy (High DC50, Low Dmax) short->low Steric Hindrance optimal Optimal Linker (e.g., PEG3-PEG9) high High Efficacy (Low DC50, High Dmax) optimal->high Stable Ternary Complex long Long Linker (e.g., >PEG12) reduced Reduced Efficacy (Hook Effect) long->reduced Non-productive Complex

Caption: Logical relationship between linker length and PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or α-Tubulin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the relative protein levels. Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex.

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding affinity. In a separate experiment, inject the target protein over a surface with the immobilized PROTAC.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinities.

Conclusion

The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The presented data and established experimental protocols underscore that while shorter linkers like this compound are synthetically accessible, they may not provide the optimal spatial orientation for efficient ternary complex formation, leading to poor degradation of the target protein. A systematic evaluation of a range of linker lengths is imperative for each new target protein and E3 ligase pair. Longer PEG chains, within an optimal range, often lead to enhanced degradation potency by providing the necessary flexibility and reach to facilitate a productive ternary complex. However, it is also crucial to note that excessively long linkers can be detrimental. By employing rigorous experimental methodologies as detailed in this guide, researchers can rationally design and optimize PROTACs with superior therapeutic potential.

References

A Comparative Guide to Benzyl-PEG2-amine Conjugation Efficiency for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, particularly for the development of targeted therapeutics and diagnostics, the choice of linker can profoundly influence the efficacy, stability, and homogeneity of the final product. Benzyl-PEG2-amine is a popular linker that offers a terminal primary amine for conjugation to biomolecules. This guide provides a quantitative analysis of its conjugation efficiency, comparing it with alternative amine-containing linkers, supported by experimental data and detailed protocols.

Comparison of Amine-Reactive PEG Linkers

The conjugation efficiency of amine-reactive linkers is primarily dependent on the nucleophilicity of the amine and the reaction conditions. Here, we compare this compound with a standard n-Alkyl-PEG2-amine (e.g., Amino-PEG2-amine). The key difference lies in the electronic properties of the benzylamine versus a simple alkylamine.

Key Performance Metrics:

FeatureThis compoundn-Alkyl-PEG2-amine (e.g., Amino-PEG2-amine)
Structure Contains a benzyl group attached to the PEG linker.Contains a simple alkyl chain attached to the PEG linker.
Basicity (pKa) Lower (less basic) due to the electron-withdrawing nature of the benzene ring.Higher (more basic).
Reactivity with NHS Esters Potentially lower due to reduced nucleophilicity.Potentially higher due to increased nucleophilicity.
Conjugation Yield May be slightly lower compared to alkylamines under identical conditions. Studies on amide bond formation have shown yields for benzylamine derivatives to be in the range of 76-89%, influenced by substituents on the benzene ring.Generally high, often considered the standard for amine-reactive conjugation.
Side Reactions The benzyl group is generally stable under typical conjugation conditions.Prone to standard side reactions of primary amines.
Applications Used when the specific properties of the benzyl group are desired, such as its hydrophobicity and potential for further chemical modification.Widely used as a standard amine-linker for a variety of bioconjugation applications.

Experimental Protocols

General Protocol for Protein Conjugation with Amine-PEG Linkers

This protocol describes a general method for conjugating an amine-containing PEG linker to a protein via its carboxylic acid groups using EDC/NHS chemistry.

Materials:

  • Protein of interest

  • This compound or alternative amine-PEG linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acids: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • PEGylation Reaction: Add a 10 to 50-fold molar excess of the Amine-PEG linker (e.g., this compound) to the activated protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG linker and byproducts using size-exclusion chromatography.

Protocol for Quantifying Conjugation Efficiency using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique to determine the degree of PEGylation.

Materials:

  • Purified PEGylated protein sample

  • HPLC system with a suitable column (e.g., C4 reverse-phase)

  • Mass spectrometer

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Separation: Inject the sample onto the HPLC system. Elute the protein using a gradient of Mobile Phase B.

  • MS Analysis: Analyze the eluting protein species using the mass spectrometer in intact protein mode.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the different PEGylated species (unconjugated, mono-PEGylated, di-PEGylated, etc.). The relative abundance of each species can be used to calculate the average degree of PEGylation and the percentage of conjugated protein.

Visualizations

experimental_workflow cluster_activation Protein Activation cluster_conjugation PEGylation cluster_purification_analysis Purification & Analysis Protein Protein in Activation Buffer Add_EDC_NHS Add EDC and NHS Protein->Add_EDC_NHS Activated_Protein Activated Protein (NHS Ester) Add_EDC_NHS->Activated_Protein Mix Mix and Incubate Activated_Protein->Mix Amine_PEG This compound or Alternative Amine-PEG Amine_PEG->Mix PEGylated_Protein_Mix Crude PEGylated Protein Mixture Purification Size-Exclusion Chromatography PEGylated_Protein_Mix->Purification Pure_PEG_Protein Purified PEGylated Protein Purification->Pure_PEG_Protein Analysis HPLC-MS Analysis Data Quantitative Data (Efficiency, DoL) Analysis->Data Pure_PEG_Protein->Analysis

Caption: Experimental workflow for protein PEGylation and efficiency analysis.

signaling_pathway_logic cluster_factors Factors Influencing Conjugation Efficiency cluster_outcome Conjugation Outcome Amine_pKa Amine Basicity (pKa) Conjugation_Yield Conjugation Yield (%) Amine_pKa->Conjugation_Yield Reaction_pH Reaction pH Reaction_pH->Conjugation_Yield Stoichiometry Reagent Stoichiometry DoL Degree of Labeling (DoL) Stoichiometry->DoL Temperature Temperature & Time Temperature->DoL Homogeneity Product Homogeneity Conjugation_Yield->Homogeneity DoL->Homogeneity

Caption: Key factors influencing the outcome of amine-PEG conjugation.

A Head-to-Head Comparison: Benzyl-PEG2-amine Versus Traditional Amine-Reactive Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. For researchers, scientists, and drug development professionals, understanding the nuances of different linker technologies is paramount. This guide provides an objective, data-driven comparison of Benzyl-PEG2-amine against other prevalent amine-reactive linkers, offering insights into their respective strengths and applications.

Amine-reactive linkers are indispensable tools for covalently attaching molecules to proteins, antibodies, and other biomolecules, primarily by targeting the primary amine groups on lysine residues or the N-terminus.[1][2] While N-hydroxysuccinimide (NHS) esters have traditionally dominated this space, newer alternatives, including those incorporating polyethylene glycol (PEG) chains like this compound, offer distinct advantages.[3][4]

This compound is a bifunctional linker featuring a primary amine and a benzyl-protected group, separated by a two-unit polyethylene glycol (PEG) spacer.[5] The primary amine allows for reaction with carboxylic acids, activated esters, and other carbonyl compounds, while the PEG chain enhances hydrophilicity and solubility. This guide will benchmark its performance characteristics against established amine-reactive chemistries.

Comparative Analysis of Amine-Reactive Linker Chemistries

The selection of a linker is dictated by the specific requirements of the application, including the desired bond stability, reaction efficiency, and the physicochemical properties of the final conjugate.

FeatureThis compoundNHS Esters (e.g., DSS)Sulfo-NHS Esters (e.g., BS3)Imidoesters
Reactive Group Primary Amine (-NH₂)N-Hydroxysuccinimide EsterSulfonyl-N-Hydroxysuccinimide EsterImidoester
Target Group Carboxylic Acids (requires activation, e.g., with EDC)Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Bond AmideAmideAmideAmidine
Spacer Arm PEG2 (hydrophilic)Typically alkyl (hydrophobic)Typically alkyl (hydrophobic)Typically alkyl (hydrophobic)
Solubility High water solubility.Low water solubility (requires organic co-solvent like DMSO).High water solubility.Generally water-soluble.
Key Advantages Increases hydrophilicity of the final conjugate; PEG spacer can improve pharmacokinetics.Well-established chemistry; high reactivity.Water-solubility avoids organic solvents, protecting sensitive proteins.Preserves the positive charge of the original amine.
Key Disadvantages Requires pre-activation of carboxyl groups for reaction.Prone to hydrolysis in aqueous solutions, especially at higher pH.More susceptible to hydrolysis than standard NHS esters.Resulting amidine bond is less stable than an amide bond, particularly at high pH.

Performance Data: A Quantitative Comparison

The efficiency of conjugation and the stability of the resulting linkage are critical performance metrics. The data below, synthesized from multiple studies, provides a comparative overview.

Table 1: Reaction Efficiency and Bond Stability

Linker ClassExample ReagentRelative Reaction RateCoupling YieldKey Stability Characteristic
PEG-Amine This compound (with EDC/NHS)ModerateGood to HighForms highly stable amide bond.
NHS Ester DSS (Disuccinimidyl suberate)FastGood to HighProne to hydrolysis before conjugation; resulting amide bond is very stable.
Novel NHS Esters HOAt/HOBt-based esters~10x faster than DSSHigh (~30% more product than DSS)Increased reaction speed can outcompete hydrolysis.
Imidoester DMA (Dimethyl adipimidate)ModerateGoodAmidine bond can be reversible under certain conditions.

Note: The data in this table is representative and synthesized from multiple sources for comparative purposes. Actual efficiency may vary depending on the specific proteins and reaction conditions.

Table 2: Impact of PEG Linker Length on Pharmacokinetics (Representative Data)

The inclusion and length of a PEG linker dramatically impact the in vivo performance of a bioconjugate.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life
Antibody (Trastuzumab)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart

These data highlight that while longer PEG chains generally increase circulation time, an optimal length must be determined empirically for each specific application, as very short linkers can sometimes lead to faster clearance. The PEG2 linker in this compound provides a balance of hydrophilicity without the significant increase in hydrodynamic radius seen with much longer PEG chains.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to provide clear and concise representations of key concepts in bioconjugation.

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amine Coupling Protein Protein with Carboxyl Group (-COOH) EDC EDC Protein->EDC 1a NHS NHS / Sulfo-NHS EDC->NHS 1b Activated_Protein NHS-activated Protein (Reactive Ester Intermediate) NHS->Activated_Protein 1c PEG_Amine This compound Activated_Protein->PEG_Amine Reaction Conjugate PEGylated Protein (Stable Amide Bond) PEG_Amine->Conjugate 2 ADC_MOA cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) - Stable Linker - Receptor Target Antigen on Tumor Cell ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Endosome Endosome Internalization->Endosome 3. Lysosome Lysosome Endosome->Lysosome 4. Linker Cleavage Payload Released Cytotoxic Payload Lysosome->Payload 5. Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Action

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the proper disposal of Benzyl-PEG2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information presented is based on available Safety Data Sheets (SDS) and general best practices for chemical waste management.

Hazard Assessment

According to the Safety Data Sheet (SDS) from GlpBio, this compound (CAS No. 1268135-96-1) is classified as not a hazardous substance or mixture [1]. This classification indicates that the substance does not meet the criteria for physical, health, or environmental hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Consequently, it is not considered hazardous for transport[1].

However, it is crucial to note that the properties of a chemical can be altered by its use in experimental procedures. Therefore, waste containing this compound must be evaluated based on its final composition.

Personal Protective Equipment (PPE)

Even when handling substances classified as non-hazardous, it is a fundamental laboratory practice to use appropriate Personal Protective Equipment (PPE) to minimize any potential risk of exposure.

PPE CategoryRecommendation
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them in accordance with good laboratory practices.
Skin and Body Protection Wear a laboratory coat. For larger quantities or potential for splashing, consider additional protective clothing.
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not required. If aerosols or mists are generated, use a NIOSH-approved respirator.

Spill and Leak Procedures

In the event of a spill or leak, the following steps should be taken:

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill: Use an inert absorbent material such as sand, diatomaceous earth, or universal binders to absorb the spilled liquid[1][2].

  • Collect the waste: Carefully scoop the absorbed material into a suitable, labeled container for disposal[2].

  • Clean the area: Decontaminate the spill area with a suitable solvent or detergent and wipe clean.

  • Dispose of waste: Dispose of the collected waste and cleaning materials as chemical waste, following your institution's guidelines.

Disposal Protocol

While this compound itself is not classified as hazardous, it is recommended to manage its disposal as chemical waste to ensure best safety and environmental practices. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated, leak-proof, and chemically compatible waste container.

    • Ensure the container is clearly labeled with "this compound Waste" and the date of accumulation.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility is known.

    • Keep it separate from incompatible materials such as strong oxidizing agents or acids.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Disposal Workflow for this compound

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs disposal Dispose According to Institutional and Regulatory Guidelines contact_ehs->disposal

Caption: Disposal workflow for this compound.

This structured approach ensures that all personnel can safely handle and dispose of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.